Product packaging for Lamotrigine-13C3,d3(Cat. No.:CAS No. 1246815-13-3)

Lamotrigine-13C3,d3

Cat. No.: B602489
CAS No.: 1246815-13-3
M. Wt: 262.09 g/mol
InChI Key: PYZRQGJRPPTADH-MKOZQUTQSA-N
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Description

An isotopically labeled Lamotrigine, an anticonvulsant. Inhibits glutamate release, possible through inhibition of Sodium, Potassium and Calcium currents. Used in treatment of bipolar depression.>An isotopically labelled Lamotrigine. Lamotrigine is a medication with an anticonvulsant activity used for the treatment of epilepsy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2N5 B602489 Lamotrigine-13C3,d3 CAS No. 1246815-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZRQGJRPPTADH-MKOZQUTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849636
Record name 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-13-3
Record name 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lamotrigine-13C3,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the application and properties of the isotopically labeled internal standard, Lamotrigine-13C3,d3.

Introduction

This compound is a stable isotope-labeled analog of Lamotrigine, a widely used second-generation antiepileptic drug for the treatment of focal and generalized seizures.[1] Due to its chemical and physical similarity to the parent drug, this compound serves as an ideal internal standard for quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of Lamotrigine quantification in biological matrices. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in experimental protocols, and the underlying mechanism of action of Lamotrigine.

Physicochemical Properties

This compound is structurally identical to Lamotrigine, with the exception of the incorporation of three Carbon-13 (¹³C) atoms and three Deuterium (d or ²H) atoms. This isotopic enrichment results in a higher molecular weight compared to the unlabeled compound, allowing for its differentiation in mass spectrometric analysis.

PropertyValueReference
Molecular Formula C₆[¹³C]₃H₄D₃Cl₂N₅[2]
Molecular Weight 262.09 g/mol [3][4]
Exact Mass 261.0367454 Da[3]
CAS Number 1246815-13-3[3][4][5]
Isotopic Purity >95% (HPLC)[4]
Appearance SolidN/A
Storage Temperature -20°C[4][5]

Mechanism of Action of Lamotrigine

The therapeutic effects of Lamotrigine are primarily attributed to its modulation of voltage-sensitive sodium channels. By stabilizing these channels in their inactive state, Lamotrigine inhibits the release of excitatory neurotransmitters, such as glutamate and aspartate, from presynaptic neurons. This action effectively reduces neuronal hyperexcitability, a key factor in the pathophysiology of epilepsy and bipolar disorder.

Lamotrigine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Sodium Channel Vesicle Synaptic Vesicle (Glutamate) Na_channel->Vesicle Depolarization-induced Release Glutamate_receptor Glutamate Receptor Vesicle->Glutamate_receptor Glutamate Release Lamotrigine Lamotrigine Lamotrigine->Na_channel Inhibits Excitatory\nSignal Excitatory Signal Glutamate_receptor->Excitatory\nSignal

Mechanism of action of Lamotrigine.

Application in Quantitative Analysis

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Lamotrigine in biological samples, most commonly human plasma. The co-extraction and co-analysis of the analyte and its stable isotope-labeled internal standard allow for accurate quantification by compensating for potential sample loss during preparation and for variations in instrument response.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for a pharmacokinetic study of Lamotrigine using this compound as an internal standard involves several key steps, from sample collection to data analysis.

Pharmacokinetic_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Patient_Dosing Patient Dosing with Lamotrigine Blood_Sampling Timed Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking Spiking with This compound (IS) Plasma_Separation->Spiking Extraction Solid-Phase or Liquid-Liquid Extraction Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Workflow of a pharmacokinetic study.

Experimental Protocols

The following tables summarize typical experimental conditions for the quantification of Lamotrigine using this compound as an internal standard, based on published literature.

Sample Preparation

Two common methods for extracting Lamotrigine and its internal standard from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

ParameterSolid-Phase Extraction (SPE)Reference
Extraction Cartridge Oasis HLB (Hydrophilic-Lipophilic Balanced)[6][7]
Conditioning Methanol followed by water[7][8]
Washing Water, followed by a methanol-water mixture[7]
Elution Acetonitrile/methanol mixture[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separated analytes are detected and quantified using a tandem mass spectrometer.

ParameterValueReference
Chromatographic Column C18 (e.g., Cadenza CD-C18, Chromolith® SpeedROD RP-18e)[6][8]
Mobile Phase Acetonitrile and an aqueous solution with a modifier (e.g., formic acid or ammonium formate)[6][8]
Flow Rate 0.2 - 0.5 mL/min[3][8]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Detection Mode Multiple Reaction Monitoring (MRM)[8]
Mass Spectrometry Transitions

The MRM transitions are specific for the precursor and product ions of Lamotrigine and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Lamotrigine 256.1211.3[8]
This compound 262.1217.2[8]
Method Validation Parameters

The use of this compound as an internal standard contributes to the high precision and accuracy of the analytical method.

ParameterTypical ValueReference
Linearity Range 5.02 - 1226.47 ng/mL[8]
Lower Limit of Quantification (LLOQ) 5.02 ng/mL[8]
Intra-day Precision (%CV) < 3.0%[8]
Inter-day Precision (%CV) < 3.0%[8]
Accuracy (% bias) ± 6.0%[8]
Extraction Recovery 65.1 ± 7.7% for this compound[8]

Synthesis of this compound

The synthesis of this compound involves the introduction of stable isotopes into the molecular structure of Lamotrigine. While detailed proprietary synthesis methods are not always publicly available, a general synthetic scheme can be outlined. The process typically involves the use of isotopically labeled starting materials to build the Lamotrigine molecule. For instance, the triazine ring can be constructed using ¹³C-labeled precursors, and the dichlorophenyl moiety can be synthesized with deuterium-labeled benzene derivatives.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lamotrigine in biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and essential for robust pharmacokinetic and bioequivalence studies. This technical guide provides researchers and drug development professionals with the fundamental knowledge and detailed experimental parameters necessary for the effective implementation of this compound in their analytical workflows.

References

Technical Guide: Certificate of Analysis for Lamotrigine-¹³C₃,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certified reference material, Lamotrigine-¹³C₃,d₃. This isotopically labeled compound is a crucial tool in pharmacokinetic studies, bioequivalence assays, and as an internal standard in the quantitative analysis of lamotrigine.

Certificate of Analysis

The following tables summarize the key quantitative and qualitative data for a representative batch of Lamotrigine-¹³C₃,d₃.

Table 1: General Information

ParameterSpecification
Chemical Name 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-¹³C₃)1,2,4-triazine-3,5-diamine
CAS Number 1246815-13-3[1][2]
Molecular Formula C₆¹³C₃H₄D₃Cl₂N₅[2]
Molecular Weight 262.09 g/mol [1]
Appearance Off-White to Pale Yellow Solid
Storage -20°C[1]

Table 2: Analytical Data

TestMethodResult
Chromatographic Purity HPLC>95%[1]
¹H-NMR Conforms to structure[2]
Mass Spectrometry Conforms to structure[2]
Solubility Information not publicly available

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this reference material are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of Lamotrigine-¹³C₃,d₃ and to separate it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Diamonsil C18 (150mm x 4.6mm, 5µm) or equivalent reverse-phase column.[3]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (59:41 v/v).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 40°C.[3]

  • UV Detection: 260 nm.[3]

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the Lamotrigine-¹³C₃,d₃ standard in methanol to a concentration of 1000 µg/mL. Working solutions for the calibration curve are prepared by diluting the stock solution with the mobile phase.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

LC-MS/MS is a highly sensitive and selective method used for structural confirmation and is the standard for quantitative analysis of lamotrigine in biological matrices, often using Lamotrigine-¹³C₃,d₃ as an internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.[4]

  • Column: Chromolith® SpeedROD RP-18e (50-4.6 mm i.d.) or equivalent.[4]

  • Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).[4]

  • Flow Rate: 0.500 mL/min.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Mass Spectrometer Parameters:

    • Collision Activated Dissociation (CAD) gas: 10 (arbitrary units)[4]

    • Curtain gas: 8 (arbitrary units)[4]

    • Nebulizer gas: 12 (arbitrary units)[4]

    • Turbo Ion Spray (IS) Voltage: 2000 V[4]

    • Source Temperature: 450 °C[4]

  • Sample Preparation: For use as an internal standard, a stock solution of Lamotrigine-¹³C₃,d₃ is prepared in a 50:50 methanol-water mixture. This is then added to plasma samples before protein precipitation or solid-phase extraction.[4]

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of Lamotrigine-¹³C₃,d₃ by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Sample Preparation:

    • Accurately weigh a small amount of Lamotrigine-¹³C₃,d₃ and dissolve it in the NMR solvent (e.g., DMSO-d₆) in a microcentrifuge tube.

    • Vortex the sample for 10 seconds to ensure complete dissolution.

    • Centrifuge the tube at 12,000 x g for 5 minutes to pellet any particulates.

    • Carefully transfer the supernatant to a 5 mm glass NMR tube.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The instrument is calibrated by locking onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard ¹H pulse program is run to acquire the spectrum.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns to confirm that they are consistent with the known structure of lamotrigine, accounting for the isotopic labeling.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of lamotrigine in a biological matrix using Lamotrigine-¹³C₃,d₃ as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Add Lamotrigine-¹³C₃,d₃ (Internal Standard) plasma->is extraction Solid-Phase Extraction or Protein Precipitation is->extraction hplc HPLC Separation extraction->hplc Inject ms Tandem Mass Spectrometry (ESI+) hplc->ms quant Quantification (Peak Area Ratio) ms->quant

LC-MS/MS analytical workflow.
Signaling Pathway of Lamotrigine's Mechanism of Action

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which leads to a reduction in the release of the excitatory neurotransmitter glutamate.[6][7]

cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action Na_channel Voltage-Gated Na+ Channel Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Depolarization Vesicle Glutamate Vesicle Ca_channel->Vesicle Ca2+ Influx Release Glutamate Release Vesicle->Release Synaptic_Cleft Synaptic Cleft Release->Synaptic_Cleft Lamotrigine Lamotrigine Lamotrigine->Na_channel Inhibits

Lamotrigine's inhibitory effect on glutamate release.

References

The Core Mechanism of Lamotrigine-13C3,d3 as an Internal Standard in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide elucidates the fundamental role and mechanism of action of Lamotrigine-13C3,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the anti-epileptic drug lamotrigine. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the application of mass spectrometry-based bioanalytical methods.

Introduction: The Imperative for Internal Standards in Bioanalysis

Quantitative bioanalysis, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to various sources of analytical variability. These can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] To ensure the accuracy and precision of analytical data, an internal standard is employed to compensate for these potential fluctuations.[2][3]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2] These are analogues of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or D).[4] this compound is a prime example of such a standard, specifically designed for the accurate quantification of lamotrigine in biological matrices.

Mechanism of Action: Mimicry and Correction

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. It functions by almost perfectly mimicking the behavior of the unlabeled lamotrigine throughout the entire analytical process.[5] This mimicry allows it to serve as a reliable reference point to correct for variations that can occur at multiple stages.

Sample Preparation and Extraction

During the extraction of lamotrigine from complex biological matrices like plasma or serum, there can be incomplete and variable recovery.[1] As this compound is chemically identical to lamotrigine, it exhibits the same extraction efficiency.[5] Therefore, any loss of the analyte during this process will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, the variability introduced during sample preparation is effectively normalized.

Chromatographic Co-elution

In liquid chromatography, this compound is designed to co-elute with the native lamotrigine.[5] This is crucial because of a phenomenon known as the "matrix effect," where co-eluting endogenous components in the biological sample can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[2] Since both the analyte and the internal standard experience the same matrix effects at the same retention time, the ratio of their signals remains constant, thus mitigating the impact of these effects on quantification.[5]

Ionization and Detection

Within the mass spectrometer, both lamotrigine and this compound undergo ionization (typically electrospray ionization - ESI) and fragmentation in a nearly identical manner.[6] Any fluctuations in the instrument's performance, such as variations in ionization efficiency or detector response, will affect both molecules to the same extent.[1] Consequently, the ratio of their measured ion intensities remains a robust and reliable measure for accurate quantification.

The core principle is that the ratio of the analyte signal to the internal standard signal is directly proportional to the concentration of the analyte in the original sample. This relationship forms the basis of the calibration curve and allows for precise determination of the unknown concentration of lamotrigine in quality control and study samples.

Quantitative Data from a Validated LC-MS/MS Method

The following tables summarize key quantitative parameters from a validated liquid chromatography-tandem mass spectrometry method for the quantification of lamotrigine in human plasma using this compound as the internal standard.[7]

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range5.02–1226.47 ng/mL
Lower Limit of Quantitation (LLOQ)5.02 ng/mL

Table 2: Intra- and Inter-Day Precision and Accuracy

Quality Control SampleIntra-Day Precision (%CV)Inter-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Accuracy (%)
LLOQ QC (5.03 ng/mL)≤ 3.0≤ 3.0Within ±6.0Within ±6.0
LQC (12.52 ng/mL)≤ 3.0≤ 3.0Within ±6.0Within ±6.0
MQC (391.28 ng/mL)≤ 3.0≤ 3.0Within ±6.0Within ±6.0
HQC (978.20 ng/mL)≤ 3.0≤ 3.0Within ±6.0Within ±6.0

Data sourced from a validated LC-MS/MS method.[7]

Experimental Protocols

A representative experimental protocol for the bioanalysis of lamotrigine using this compound is outlined below. This is based on a published, validated method.[7]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To an aliquot of human plasma, add a known amount of this compound working solution.

  • Conditioning: Condition a solid-phase extraction cartridge (e.g., Chromolith® SpeedROD; RP-18e) with an appropriate solvent.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent.

  • Injection: Inject a small volume of the eluate into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).[7]

  • Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).[7]

  • Flow Rate: 0.500 mL/min.[7]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

The following diagrams illustrate key aspects of the use of this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (Unknown Lamotrigine + Known this compound) extraction Solid-Phase Extraction plasma->extraction eluate Final Eluate extraction->eluate lc Liquid Chromatography (Co-elution) eluate->lc ms Tandem Mass Spectrometry (Ionization & Detection) lc->ms data Data Acquisition (Peak Area Ratios) ms->data calibration Calibration Curve data->calibration concentration Lamotrigine Concentration calibration->concentration

Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

G cluster_lamotrigine Lamotrigine cluster_is This compound lamotrigine_structure is_structure Similar structure with ³¹³C and ³D atoms

Caption: Structural comparison of Lamotrigine and its stable isotope-labeled internal standard.

G cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_result Outcome v1 Inconsistent Sample Recovery is This compound (Internal Standard) v1->is v2 Matrix Effects (Ion Suppression/Enhancement) v2->is v3 Instrument Fluctuation v3->is result Accurate and Precise Quantification is->result

Caption: Logical relationship of how an internal standard corrects for analytical variability.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of lamotrigine in biological matrices. Its mechanism of action is rooted in its ability to chemically and physically mimic the unlabeled analyte, thereby providing a reliable means to correct for the inherent variability in the bioanalytical workflow. The use of such a stable isotope-labeled internal standard is a critical component of robust and high-quality bioanalytical method development and validation, ultimately ensuring the integrity of pharmacokinetic and other clinical and preclinical data.

References

The Application of Lamotrigine-13C3,d3 in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the stable isotope-labeled compound, Lamotrigine-13C3,d3, in pharmacokinetic research. The use of isotopically labeled drugs has become a cornerstone of modern drug development, allowing for precise and detailed characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide will detail the experimental protocols, present quantitative data from key studies, and visualize the metabolic pathways and experimental workflows involved in the use of this compound.

Introduction to Stable Isotope Labeling in Pharmacokinetics

Stable isotope labeling involves the substitution of one or more atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H or d). This compound is a variant of lamotrigine where three carbon atoms and three hydrogen atoms have been replaced with their heavier isotopes. This subtle change in mass does not alter the drug's chemical or physiological properties, but it allows the labeled compound to be distinguished from the unlabeled drug by mass spectrometry. This is particularly useful in "microdosing" and "microtracer" studies, where a small dose of the labeled drug can be administered to subjects already on a therapeutic regimen of the unlabeled drug, enabling the study of its pharmacokinetics without disrupting steady-state conditions.

Experimental Protocols

The accurate quantification of lamotrigine and its labeled counterpart in biological matrices is critical for pharmacokinetic analysis. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The initial step in the analytical process is the extraction of lamotrigine from the biological matrix, typically plasma or serum. Two common methods are Solid-Phase Extraction (SPE) and protein precipitation.

Solid-Phase Extraction (SPE): A reliable method for extracting lamotrigine from human plasma involves the use of a solid-phase extraction cartridge.[1]

  • To a 0.300 mL plasma sample, 0.050 mL of an internal standard working solution (e.g., this compound at 500.00 ng/mL in methanol-water) is added and vortexed.[1]

  • 0.400 mL of water is then added, and the sample is vortexed again.[1]

  • The SPE cartridge is conditioned with 0.500 mL of methanol followed by 0.500 mL of water.[1]

  • The sample is loaded onto the conditioned cartridge and centrifuged.[1]

  • The analyte is then eluted, and the eluent is evaporated and reconstituted for injection into the LC-MS/MS system.

Protein Precipitation: A simpler and faster method is protein precipitation.

  • To a small volume of plasma (e.g., 25 µL), an excess of a cold organic solvent, such as acetonitrile, is added. This solution contains the isotopically labeled internal standard.

  • The mixture is vortexed vigorously to ensure complete precipitation of plasma proteins.

  • The sample is then centrifuged at high speed to pellet the precipitated proteins.

  • The clear supernatant containing lamotrigine and the internal standard is carefully transferred to a new tube for analysis.

LC-MS/MS Analysis

The prepared samples are then analyzed by LC-MS/MS. This technique provides high selectivity and sensitivity for the quantification of lamotrigine and its labeled form.

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a Chromolith® SpeedROD RP-18e (50-4.6 mm i.d.), is typically used for chromatographic separation.[1][2]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and an aqueous solution, such as 5 mM ammonium formate.[1][2] For example, a mixture of acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v) can be used.[2]

  • Flow Rate: A typical flow rate is 0.500 mL/min.[2]

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for lamotrigine analysis.[1][2]

  • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both unlabeled lamotrigine and the this compound internal standard. This highly specific detection method minimizes interference from other compounds in the biological matrix.

  • Source/Gas Parameters: Optimized parameters for the mass spectrometer are crucial for achieving high sensitivity and include settings for the nebulizer gas, curtain gas, collision-activated dissociation (CAD) gas, source temperature, and ion spray voltage.[1]

Quantitative Data from Pharmacokinetic Studies

The use of stable isotope-labeled lamotrigine has been instrumental in determining its bioavailability and comparing different formulations. A key study evaluated the relative and absolute bioavailability of immediate-release (IR) and extended-release (XR) lamotrigine formulations in elderly patients at steady-state.[3][4][5] In this study, a 50 mg intravenous dose of stable-labeled lamotrigine was administered to replace the morning oral dose.[3][4][5]

Table 1: Steady-State Pharmacokinetic Parameters of Oral IR and XR Lamotrigine in Elderly Patients [3][4][5]

ParameterIR Lamotrigine (Mean ± SD)XR Lamotrigine (Mean ± SD)
AUC₀₋₂₄, ss (µg·h/mL) 114.7 ± 55.4118.9 ± 65.6
Cmax, ss (µg/mL) 6.2 ± 3.05.3 ± 3.0
Cτ, ss (µg/mL) 3.5 ± 1.93.9 ± 2.6
Tmax, ss (h) 1.3 ± 0.53.0 ± 1.6
Absolute Bioavailability 73%92%

AUC₀₋₂₄, ss: Area under the plasma concentration-time curve from 0 to 24 hours at steady state; Cmax, ss: Maximum plasma concentration at steady state; Cτ, ss: Trough plasma concentration at steady state; Tmax, ss: Time to reach maximum plasma concentration at steady state.

Table 2: Pharmacokinetic Parameters Following Intravenous Administration of Stable-Labeled Lamotrigine [3]

ParameterDuring IR Treatment Phase (Mean ± SD)During XR Treatment Phase (Mean ± SD)
Clearance (L/h) 1.4 ± 0.82.0 ± 1.5
Volume of Distribution (L) 77.8 ± 32.786.9 ± 37.0
Half-life (h) 42.9 ± 14.534.2 ± 11.2

Visualizations

Metabolic Pathway of Lamotrigine

The primary metabolic pathway for lamotrigine is glucuronidation, which is the conjugation with glucuronic acid to form an inactive metabolite.[6] The main enzyme responsible for this is UDP-glucuronosyltransferase 1A4 (UGT1A4).[4]

Lamotrigine_Metabolism cluster_main Major Pathway cluster_minor Minor Pathways Lamotrigine Lamotrigine UGT1A4 UGT1A4 Lamotrigine->UGT1A4 N_Oxide N-oxide metabolite Lamotrigine->N_Oxide Oxidation N_Methyl N-methyl metabolite Lamotrigine->N_Methyl Methylation Metabolite Lamotrigine-2-N-glucuronide (Inactive) UGT1A4->Metabolite Glucuronidation

Caption: Metabolic pathways of lamotrigine.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing stable isotope-labeled lamotrigine.

PK_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Administration of This compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (e.g., SPE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Labeled and Unlabeled Lamotrigine Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Results Determination of PK Parameters PK_Modeling->Results

References

The Role of Lamotrigine-13C3,d3 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Lamotrigine-13C3,d3, a stable isotope-labeled internal standard, in the metabolic research of lamotrigine. Accurate quantification of lamotrigine in biological matrices is paramount for understanding its pharmacokinetic and pharmacodynamic properties, and this compound is a critical tool in achieving this precision. This guide will detail the experimental protocols, present key quantitative data, and illustrate the metabolic pathways and analytical workflows involved.

Introduction to Lamotrigine and the Need for Isotopic Labeling

Lamotrigine is an anti-epileptic drug used in the management of epilepsy and bipolar disorder. It functions by stabilizing presynaptic neuronal membranes through the inhibition of voltage-gated sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate and aspartate.[1][2] The metabolism of lamotrigine is a key determinant of its efficacy and potential for drug-drug interactions. The primary metabolic pathway for lamotrigine is glucuronidation, leading to the formation of an inactive 2-N-glucuronide conjugate.[3]

Given the significant inter-individual variability in lamotrigine pharmacokinetics, precise measurement of its concentration in biological fluids is essential for therapeutic drug monitoring and metabolic research.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This is because it shares identical physicochemical properties with the unlabeled drug, ensuring that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Experimental Protocols for Lamotrigine Quantification using this compound

The quantification of lamotrigine in biological samples, typically plasma, is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesis of methodologies reported in the literature.[5][6][7]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting: Transfer 0.300 mL of a plasma sample into a polypropylene tube.

  • Internal Standard Spiking: Add 0.050 mL of the this compound internal standard working solution (e.g., 500.00 ng/mL in methanol-water, 50:50, v/v) to each tube and vortex for approximately 30 seconds.

  • Dilution: Add 0.400 mL of water to each tube and vortex for another 30 seconds.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Cleanert PEP-H) with 0.500 mL of methanol followed by 0.500 mL of water.

  • Sample Loading: Load the entire sample onto the conditioned SPE cartridge and centrifuge at 1500 rpm for 1 minute to pass the sample through the sorbent.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).

  • Sample Reconstitution: The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A reverse-phase C18 column is typically used for separation (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm i.d. or ACQUITY UPLC ethylene bridged hybrid C18, 1.7 μm, 2.1 × 50mm).[5][6]

  • Mobile Phase: A common mobile phase composition is a mixture of acetonitrile and an aqueous solution of a volatile salt, such as 5 mM ammonium formate (e.g., 90:10, v/v acetonitrile:5 mM ammonium formate).[5]

  • Flow Rate: A typical flow rate is 0.500 mL/min.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[5]

  • Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both lamotrigine and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lamotrigine256.1211.3
This compound262.1217.2

Table 1: Mass Spectrometry Parameters for Lamotrigine and this compound.[5]

Quantitative Data from Pharmacokinetic Studies

The use of this compound has enabled the precise determination of key pharmacokinetic parameters of lamotrigine in various patient populations.

ParameterValueConditionsReference
Half-life (t1/2)24.1 - 35 hoursDrug-naive adults[8]
13.5 - 15 hoursWith enzyme-inducing drugs (e.g., phenytoin, carbamazepine)[9]
48.3 - 59 hoursWith valproic acid (enzyme inhibitor)[9]
Bioavailability~98%Oral formulation[9]
73%Immediate-release (IR) formulation in elderly[10][11]
92%Extended-release (XR) formulation in elderly[10][11]
Volume of Distribution (Vd)1.25 - 1.47 L/kg[8]
Protein Binding~55%[8]
Time to Peak Concentration (Tmax)1.4 - 4.8 hours[12]

Table 2: Pharmacokinetic Parameters of Lamotrigine.

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of lamotrigine and a typical experimental workflow for its quantification.

Lamotrigine_Metabolism cluster_inducers Inducers (decrease Lamotrigine levels) cluster_inhibitors Inhibitors (increase Lamotrigine levels) Lamotrigine Lamotrigine Metabolite 2-N-glucuronide conjugate (inactive) Lamotrigine->Metabolite UGT1A4 Excretion Renal Excretion Metabolite->Excretion Carbamazepine Carbamazepine Phenytoin Phenytoin Phenobarbital Phenobarbital Valproic_acid Valproic Acid

Caption: Metabolic pathway of Lamotrigine showing its conversion to an inactive glucuronide metabolite by UGT1A4 and the influence of common inducers and inhibitors.

Experimental_Workflow Start Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Start->Spiking SPE Solid-Phase Extraction (Sample Cleanup) Spiking->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification End Pharmacokinetic Analysis Quantification->End

Caption: A generalized experimental workflow for the quantification of Lamotrigine in plasma using this compound as an internal standard.

Conclusion

This compound is an indispensable tool in the metabolic research of lamotrigine. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to elucidate the pharmacokinetic profile of lamotrigine, understand its metabolic pathways, and investigate the impact of drug-drug interactions. The detailed experimental protocols and quantitative data presented in this guide underscore the importance of stable isotope-labeled compounds in modern drug development and therapeutic drug monitoring. The continued application of these methodologies will be crucial for optimizing lamotrigine therapy and ensuring patient safety.

References

Methodological & Application

Application Notes and Protocols: Quantification of Lamotrigine in Human Plasma using a Validated LC-MS/MS Method with Lamotrigine-¹³C₃,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of lamotrigine in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, to ensure high accuracy and precision. The method described herein is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters.

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder. Accurate and reliable quantification of lamotrigine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃,d₃, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a comprehensive and validated LC-MS/MS method for the determination of lamotrigine in human plasma.

Experimental Protocols

Materials and Reagents
  • Lamotrigine (≥99.0% purity)

  • Lamotrigine-¹³C₃,d₃ (≥99.2% purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized or Milli-Q)

  • Human plasma (with K₃EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, Cleanert PEP-H)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-20AD, Agilent 1290 Infinity)

  • Triple quadrupole mass spectrometer (e.g., API-3000, TSQ Discovery, API-4000)

  • Nitrogen generator

  • Solid-phase extraction manifold

  • Sample evaporator (e.g., Zymark TurboVap LV)

  • Analytical balance, vortex mixer, centrifuge, and pipettes

Preparation of Solutions
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol. Store at 2-8 °C, protected from light.

  • Working Standard Solutions: Prepare working solutions of lamotrigine by serial dilution of the stock solution with a methanol-water mixture (50:50, v/v) to create calibration standards.

  • Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Lamotrigine-¹³C₃,d₃ stock solution in a methanol-water mixture (50:50, v/v).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquot 300 µL of plasma into a polypropylene tube.

  • Add 50 µL of the 500 ng/mL Lamotrigine-¹³C₃,d₃ internal standard working solution.

  • Vortex for approximately 30 seconds.

  • Add 400 µL of water and vortex again for 30 seconds.

  • Condition an SPE cartridge (e.g., Cleanert PEP-H) with 0.5 mL of methanol followed by 0.5 mL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of a 20% methanol-water mixture, followed by 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 400 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemShimadzu LC-20AD or equivalent
ColumnChromolith® SpeedROD; RP-18e (50 x 4.6 mm)
Mobile PhaseAcetonitrile : 5 mM Ammonium Formate (90:10, v/v)
Flow Rate0.500 mL/min
Injection Volume10 µL
Column Temperature35 °C
Autosampler Temp10 °C

Mass Spectrometry:

ParameterCondition
Mass SpectrometerAPI-3000 or equivalent
Ionization SourceElectrospray Ionization (ESI), Positive Ion Mode
MRM TransitionsLamotrigine: m/z 256.1 → 211.3Lamotrigine-¹³C₃,d₃: m/z 262.1 → 217.2
Dwell Time200 ms
Nebulizer Gas12 (arbitrary units)
Curtain Gas8 (arbitrary units)
Collision Gas (CAD)10 (arbitrary units)
IonSpray Voltage2000 V
Temperature450 °C

Quantitative Data Summary

The following tables summarize the validation parameters for the described LC-MS/MS method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Lamotrigine5.02 - 1226.47> 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5.02< 3.094.0 - 106.0< 3.094.0 - 106.0
Low QC12.52< 3.094.0 - 106.0< 3.094.0 - 106.0
Medium QC391.28< 3.094.0 - 106.0< 3.094.0 - 106.0
High QC978.20< 3.094.0 - 106.0< 3.094.0 - 106.0

Table 3: Stability Data

Stability ConditionDurationStability (% of Nominal)
Freeze-Thaw3 cycles (-20°C to RT)Stable
Bench-Top6.8 hours (ice-cold water bath)Stable
Autosampler57 hours (10°C)Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) add_is Add Internal Standard (Lamotrigine-¹³C₃,d₃) plasma->add_is vortex1 Vortex add_is->vortex1 add_water Add Water vortex1->add_water vortex2 Vortex add_water->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe evap Evaporation spe->evap recon Reconstitution evap->recon injection Injection (10 µL) recon->injection lc LC Separation (Chromolith® RP-18e) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for lamotrigine analysis.

Conclusion

The described LC-MS/MS method using Lamotrigine-¹³C₃,d₃ as an internal standard is robust, sensitive, and selective for the quantification of lamotrigine in human plasma. The solid-phase extraction procedure provides consistent and high recovery with minimal matrix effects. The method has been successfully validated according to regulatory guidelines and is suitable for high-throughput analysis in clinical and research settings. The detailed protocol and validation data presented in this application note can be readily adopted by laboratories involved in the analysis of lamotrigine.

Quantitative Analysis of Lamotrigine in Human Plasma Using Isotope Dilution LC-MS/MS with Lamotrigine-¹³C₃,d₃

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder. Therapeutic drug monitoring (TDM) of lamotrigine is crucial to optimize dosage, minimize adverse effects, and manage potential drug interactions. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle

This method employs solid-phase extraction (SPE) to isolate lamotrigine and its isotopically labeled internal standard, Lamotrigine-¹³C₃,d₃, from human plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Lamotrigine (99.0% purity)

  • Lamotrigine-¹³C₃,d₃ (99.2% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K₃EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Cleanert PEP-H)

Equipment
  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm i.d.)

  • Vortex mixer

  • Centrifuge

  • Pipettes

Preparation of Solutions
  • Stock Solutions (1000 µg/mL): Prepare stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol. Store at 2-8°C, protected from light.

  • Working Standard Solutions: Prepare working solutions of lamotrigine by serial dilution of the stock solution in a methanol-water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard (IS) Working Solution (500.00 ng/mL): Prepare a working solution of Lamotrigine-¹³C₃,d₃ in a methanol-water (50:50, v/v) mixture.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the lamotrigine working solutions to obtain final concentrations for the calibration curve and QC samples.[1]

Sample Preparation (Solid-Phase Extraction)
  • Pre-treatment: To 0.300 mL of plasma sample (standard, QC, or unknown), add 0.050 mL of the IS working solution (500.00 ng/mL). Vortex for approximately 30 seconds. Add 0.400 mL of water and vortex again for 30 seconds.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 0.500 mL of methanol followed by 0.500 mL of water.[1]

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate washing solution to remove interferences.

  • Elution: Elute the analytes from the cartridge with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.)[1]
Mobile Phase Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)[1]
Flow Rate 0.500 mL/min[1]
Column Temperature 35°C[1]
Autosampler Temp. 10°C[1]
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode ESI Positive[1]
MRM Transitions Lamotrigine: m/z 256.1 → 211.3, Lamotrigine-¹³C₃,d₃: m/z 262.1 → 217.2[1]
Dwell Time 200 ms[1]
Source Temperature 450°C[1]

Quantitative Data

Method Validation Summary

The method was validated for linearity, accuracy, precision, and recovery.

Table 1: Calibration Curve and LLOQ

ParameterResult
Linearity Range 5.02–1226.47 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 5.02 ng/mL[1]

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC (5.03) < 3.0%Within ±6.0%< 3.0%Within ±6.0%
Low QC (12.52) < 3.0%Within ±6.0%< 3.0%Within ±6.0%
Medium QC (391.28) < 3.0%Within ±6.0%< 3.0%Within ±6.0%
High QC (978.20) < 3.0%Within ±6.0%< 3.0%Within ±6.0%
Data derived from a study with intra- and inter-day precisions within 3.0% and accuracies within ±6.0%.[1]

Table 3: Recovery

AnalyteQC Concentration (ng/mL)Mean Recovery (%)
Lamotrigine Low QC (12.52)73.2 ± 4.5[1]
Medium QC (391.28)78.0 ± 9.5[1]
High QC (978.20)80.2 ± 1.0[1]
Lamotrigine-¹³C₃,d₃ Working Concentration65.1 ± 7.7[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.300 mL) add_is Add Internal Standard (Lamotrigine-¹³C₃,d₃) plasma->add_is vortex1 Vortex add_is->vortex1 add_water Add Water (0.400 mL) vortex1->add_water vortex2 Vortex add_water->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe lc LC Separation (RP-18e Column) spe->lc Inject Extract ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

References

Application Note: High-Throughput Bioanalysis of Lamotrigine in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of lamotrigine in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Lamotrigine-13C3,d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocol outlines procedures for sample preparation by solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder.[1] Accurate measurement of its concentration in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, specificity, and throughput. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. This approach minimizes variability introduced during sample preparation and analysis by compensating for matrix effects and ionization suppression, thus ensuring the reliability of the results.

Experimental Protocols

Materials and Reagents
  • Lamotrigine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of lamotrigine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the lamotrigine stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL). Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Lamotrigine: 256.1 → 211.3; this compound: 262.1 → 217.2[]
Collision Gas Argon
Source Temp. 500°C

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, compiled from various validated bioanalytical procedures.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Lamotrigine0.1 - 1500> 0.998
Lamotrigine5.02 - 1226.47> 0.99[]
Lamotrigine0.2 - 20 (µg/mL)> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585-115
Low QC0.3< 10< 1090-110
Mid QC750< 10< 1090-110
High QC1200< 10< 1090-110

Note: Representative data; specific values may vary between laboratories and validation studies.

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
LamotrigineLow QC~73[]
LamotrigineMid QC~78[]
LamotrigineHigh QC~80[]
This compoundWorking Concentration~65[]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (MRM Mode) hplc->ms data Data Acquisition & Processing ms->data quant Calculate Concentration (Analyte/IS Peak Area Ratio) data->quant

Caption: Experimental workflow for lamotrigine bioanalysis.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vgsc Voltage-Gated Na+ Channels glutamate Glutamate (Vesicles) vgcc Voltage-Gated Ca2+ Channels vgcc->glutamate Inhibits Release glutamate_released Glutamate glutamate->glutamate_released Release lamotrigine Lamotrigine lamotrigine->vgsc Inhibits lamotrigine->vgcc Inhibits receptor Glutamate Receptors glutamate_released->receptor excitation Reduced Excitatory Signaling receptor->excitation

Caption: Mechanism of action of lamotrigine.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of lamotrigine in human plasma. The detailed protocol and performance characteristics presented in this application note demonstrate its suitability for demanding bioanalytical applications in clinical and research settings.

References

Application Notes and Protocols for Lamotrigine-13C3,d3 Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lamotrigine-13C3,d3 is a stable isotope-labeled version of Lamotrigine, a widely used anticonvulsant medication. Due to its similar chemical and physical properties to the unlabeled drug, this compound serves as an ideal internal standard (IS) for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. The presence of two chlorine atoms in the lamotrigine molecule results in a characteristic isotopic mass distribution; therefore, a labeled internal standard with a mass shift of at least four, such as this compound, is recommended to avoid potential isotopic interference.[1]

Data Presentation

Table 1: Solubility of Lamotrigine-d3

SolventConcentration
DMF10 mg/mL
DMSO10 mg/mL
Ethanol2 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from commercially available Lamotrigine-d3 product information.[3]

Table 2: Recommended Storage Conditions and Stability

FormSolvent/MatrixStorage TemperatureStability Period
Solid--20°C≥ 4 years[3]
Stock SolutionMethanol1 to 10°C (refrigerator)Not specified, protect from light[1]
Stock SolutionAcetonitrile/water (50/50, v/v)-30°CNot specified[4]
Stock SolutionNot specified-20°C1 month[5]
Stock SolutionNot specified-80°C6 months[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of stock and working solutions of this compound for use as an internal standard in the quantification of lamotrigine in human plasma.

1. Materials:

  • This compound (solid form)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

2. Preparation of Stock Solution (1000 µg/mL):

  • Accurately weigh a suitable amount of this compound solid.

  • Dissolve the weighed solid in a minimal amount of methanol in a volumetric flask.

  • Once dissolved, bring the solution to the final volume with methanol to achieve a concentration of 1000 µg/mL.[1]

  • Stopper the flask and invert several times to ensure homogeneity.

  • Transfer the stock solution to a labeled, light-protected storage vial.

3. Preparation of Working Internal Standard Solution (500 ng/mL):

  • Pipette the required volume of the 1000 µg/mL stock solution into a volumetric flask.

  • Dilute with methanol-water (50:50, v/v) to achieve a final concentration of 500 ng/mL.[1] For example, to prepare 10 mL of the working solution, add 5 µL of the stock solution to a 10 mL volumetric flask and fill to the mark with methanol-water (50:50, v/v).

  • Mix the solution thoroughly. This working solution is now ready for spiking into plasma samples during the sample preparation process.

Protocol 2: Use of this compound in LC-MS/MS Analysis of Lamotrigine in Human Plasma

This protocol outlines the use of the prepared this compound working solution as an internal standard for the quantification of lamotrigine in human plasma samples using solid-phase extraction (SPE) followed by LC-MS/MS analysis.

1. Materials:

  • Human plasma samples (blank, calibration standards, quality control samples, and unknown samples)

  • This compound working internal standard solution (500 ng/mL)

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium formate

  • Deionized water

  • LC-MS/MS system

2. Sample Preparation (Solid-Phase Extraction):

  • To a polypropylene tube, add a specific volume of plasma sample (e.g., 100 µL).

  • Spike the plasma sample with a defined volume of the this compound working solution (e.g., 25 µL of 500 ng/mL solution).

  • Vortex the sample to mix thoroughly.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte (lamotrigine) and the internal standard (this compound) from the cartridge using an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[1]

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable C18 column, such as a Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.).[1]

    • Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v).[1]

    • Flow Rate: 0.500 mL/min.[1]

    • Injection Volume: A defined volume of the reconstituted sample (e.g., 5 µL).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both lamotrigine and this compound.

4. Quantification:

  • The concentration of lamotrigine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from plasma standards with known concentrations of lamotrigine.

Visualizations

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) weigh Weigh Solid solid->weigh dissolve Dissolve in Methanol weigh->dissolve stock_sol Stock Solution (1000 µg/mL) dissolve->stock_sol dilute Dilute with Methanol/Water (50:50) stock_sol->dilute Aliquot working_sol Working IS Solution (500 ng/mL) dilute->working_sol

Caption: Workflow for this compound solution preparation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Working IS Solution plasma->spike spe Solid-Phase Extraction (SPE) spike->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject quant Quantification lcms->quant Peak Area Ratio

Caption: Bioanalytical workflow using this compound as an internal standard.

References

Solid Phase Extraction Protocol for the Quantification of Lamotrigine and its Labeled Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lamotrigine.

Introduction

Lamotrigine is an anticonvulsant drug primarily used in the treatment of epilepsy and bipolar disorder.[1][2][3] Therapeutic drug monitoring of lamotrigine is crucial to ensure optimal efficacy and minimize potential adverse effects. This application note provides a detailed solid phase extraction (SPE) protocol for the robust and reliable quantification of lamotrigine and its stable isotope-labeled internal standard, lamotrigine-¹³C₃, d₃, in human plasma, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring the accuracy and precision of the analytical method.

The primary mechanism of action of lamotrigine involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate.[1][4][5][6] This mode of action is central to its therapeutic effects in managing seizures and mood stabilization.

Experimental Protocols

Materials and Reagents
  • Lamotrigine analytical standard

  • Lamotrigine-¹³C₃, d₃ internal standard (ISTD)

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium formate

  • Formic acid

  • Human plasma (K₃EDTA)

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) (1 cm³, 30 mg) or equivalent polymeric reversed-phase cartridges.

Instrumentation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • SPE manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of lamotrigine and lamotrigine-¹³C₃, d₃ in methanol.

  • Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of lamotrigine-¹³C₃, d₃ at a suitable concentration (e.g., 1 µg/mL) in methanol-water (50:50, v/v).

Sample Preparation and Solid Phase Extraction (SPE) Protocol
  • Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 5 µL of the internal standard working solution.

    • Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 2.0 mL of water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of water.

    • Further wash the cartridge with 1.0 mL of a methanol-water (20:80, v/v) solution.

  • Elution:

    • Elute lamotrigine and the internal standard from the cartridge with 300 µL of methanol.

  • Final Extract:

    • The eluate can be directly injected into the LC-MS/MS system for analysis without the need for evaporation and reconstitution.

Data Presentation

The following tables summarize the quantitative data typically achieved with this SPE protocol, based on published literature.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range0.025 - 10.0 µg/mL[7]
Lower Limit of Quantification (LLOQ)0.025 µg/mL[7]
Limit of Detection (LOD)50.0 pg/mL[7]
Intra-run Precision (% CV)< 10.0%[7]
Inter-run Precision (% CV)< 10.0%[7]
Intra-run AccuracyWithin ±10.0%[7]
Inter-run AccuracyWithin ±10.0%[7]

Table 2: Recovery Data

AnalyteMean Recovery (%)Reference
Lamotrigine97.9%[7]
Internal Standard92.5%[7]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the solid phase extraction protocol for lamotrigine.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (Oasis HLB) cluster_analysis Analysis plasma 100 µL Plasma istd Add Labeled ISTD plasma->istd naoh Add 0.05 M NaOH istd->naoh vortex Vortex naoh->vortex condition Condition: 1. 1 mL Methanol 2. 2 mL Water vortex->condition load Load Sample condition->load wash1 Wash 1: 1 mL Water load->wash1 wash2 Wash 2: 1 mL 20% Methanol wash1->wash2 elute Elute: 300 µL Methanol wash2->elute inject Direct Injection elute->inject lcms LC-MS/MS Analysis inject->lcms

Caption: Solid phase extraction workflow for lamotrigine.

Signaling Pathway of Lamotrigine

The diagram below depicts the primary mechanism of action of lamotrigine at the neuronal synapse.

Lamotrigine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel (Inactive State) Glutamate_Release Na_Channel->Glutamate_Release Inhibits Glutamate_Vesicle Glutamate Vesicles Glutamate_Vesicle->Glutamate_Release Fusion Blocked Glutamate_Receptor Glutamate Receptor Postsynaptic_Excitation Reduced Neuronal Excitability Glutamate_Receptor->Postsynaptic_Excitation Leads to Lamotrigine Lamotrigine Lamotrigine->Na_Channel Binds and Stabilizes Glutamate_Release->Glutamate_Receptor Reduced Glutamate

Caption: Mechanism of action of Lamotrigine.

References

Application Notes and Protocols for Therapeutic Drug Monitoring (TDM) of Lamotrigine Using Lamotrigine-¹³C₃,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lamotrigine-¹³C₃,d₃ as an internal standard in the therapeutic drug monitoring (TDM) of Lamotrigine. The methodologies outlined are particularly relevant for researchers in clinical pharmacology, drug metabolism, and pharmacokinetics, as well as professionals involved in the development and optimization of antiepileptic drug therapies.

Introduction

Lamotrigine is a second-generation antiepileptic drug widely used for the treatment of focal and generalized seizures, as well as in the management of bipolar disorder.[1] Therapeutic drug monitoring of lamotrigine is crucial due to its significant inter-individual pharmacokinetic variability, which is influenced by factors such as co-medications that can induce or inhibit its metabolism.[1][2] The primary route of lamotrigine elimination is hepatic metabolism, mainly through glucuronidation to an inactive 2-N-glucuronide conjugate.[3]

The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃,d₃, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard closely mimics the chemical and physical properties of the analyte, lamotrigine, thereby compensating for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision of the analytical method.[4]

Mechanism of Action of Lamotrigine

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), which stabilizes neuronal membranes and consequently modulates the release of excitatory neurotransmitters like glutamate.[1][5] Recent studies have revealed a dual-pocket inhibition mechanism where Lamotrigine binds to both a central cavity in the pore domain and a site beneath the intracellular gate of the Nav channel.[6] Additionally, lamotrigine has been shown to inhibit high-voltage-activated calcium channels, specifically N-type and P-type channels, which further contributes to the reduction of neuronal excitability.[7][8]

Below is a diagram illustrating the proposed signaling pathway of Lamotrigine's action on neuronal channels.

Lamotrigine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release VGSC Voltage-Gated Sodium Channel (VGSC) Depolarization Membrane Depolarization VGSC->Depolarization Na⁺ Influx VGCC Voltage-Gated Calcium Channel (VGCC) (N- and P-type) Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Allows Action_Potential Action Potential Action_Potential->Depolarization Depolarization->VGSC Opens Depolarization->VGCC Opens Ca_Influx->Glutamate_Vesicle Triggers Fusion Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds Postsynaptic_Excitation Postsynaptic Excitation Glutamate_Receptor->Postsynaptic_Excitation Lamotrigine Lamotrigine Lamotrigine->VGSC Inhibits Lamotrigine->VGCC Inhibits

Caption: Mechanism of action of Lamotrigine on neuronal channels.

Experimental Protocols

The following is a detailed protocol for the quantification of lamotrigine in human plasma using LC-MS/MS with Lamotrigine-¹³C₃,d₃ as an internal standard. This protocol is based on established and validated methodologies.[4]

Materials and Reagents
  • Lamotrigine working standard (99.0% purity)

  • Lamotrigine-¹³C₃,d₃ internal standard (ISTD) (99.2% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Cleanert PEP-H)

  • Polypropylene tubes

Instrumentation
  • Liquid chromatography system (e.g., Shimadzu LC-20AD)

  • Autosampler (e.g., SIL-HTc)

  • Column oven

  • Triple quadrupole mass spectrometer (e.g., API-3000) with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions (1000 µg/mL): Prepare stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol.

  • Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution (500 ng/mL): Prepare a working solution of Lamotrigine-¹³C₃,d₃ in a methanol-water (50:50, v/v) mixture.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards at concentrations ranging from 5.02 to 1226.47 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)

The following diagram outlines the sample preparation workflow.

Sample_Preparation_Workflow start Start plasma_sample Aliquot 0.300 mL of plasma sample into a polypropylene tube start->plasma_sample add_istd Add 0.050 mL of Lamotrigine-¹³C₃,d₃ internal standard (500 ng/mL) plasma_sample->add_istd vortex1 Vortex for ~30 seconds add_istd->vortex1 add_water Add 0.400 mL of water vortex1->add_water vortex2 Vortex for ~30 seconds add_water->vortex2 load_sample Load the entire sample onto the SPE cartridge vortex2->load_sample condition_spe Condition SPE cartridge with 0.500 mL methanol, then 0.500 mL water condition_spe->load_sample centrifuge Centrifuge at 1500 rpm for 1 min load_sample->centrifuge wash_spe Wash with 0.500 mL of 2% formic acid, then 0.500 mL of methanol centrifuge->wash_spe elute Elute with 0.250 mL of mobile phase wash_spe->elute inject Inject 10 µL into LC-MS/MS system elute->inject end End inject->end

Caption: Workflow for solid-phase extraction of Lamotrigine.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column Chromolith® SpeedROD; RP-18e (50-4.6 mm i.d.)
Mobile Phase Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)
Flow Rate 0.500 mL/min
Column Temperature 35°C
Autosampler Temp. 10°C
Injection Volume 10 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Lamotrigine) m/z 256.1 → 211.3
MRM Transition (Lamotrigine-¹³C₃,d₃) m/z 262.1 → 217.2
Dwell Time 200 ms
Source Temperature 450°C
IonSpray Voltage 2000 V

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the determination of lamotrigine in human plasma.[4]

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linear Range 5.02 - 1226.47 ng/mL
Lower Limit of Quantitation (LLOQ) 5.02 ng/mL
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
12.52 (Low)< 3.0< 3.094.0 - 106.0
391.28 (Medium)< 3.0< 3.094.0 - 106.0
978.20 (High)< 3.0< 3.094.0 - 106.0

Table 3: Recovery

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%)
Lamotrigine12.5273.2
391.2878.0
978.2080.2
Lamotrigine-¹³C₃,d₃500.0065.1

Conclusion

The use of Lamotrigine-¹³C₃,d₃ as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, accurate, and precise method for the quantification of lamotrigine in patient samples. The detailed protocols and validated performance data presented in these application notes serve as a valuable resource for researchers and clinicians, facilitating the optimization of lamotrigine therapy and furthering research into its clinical pharmacology. The high sensitivity and specificity of this method are essential for managing the narrow therapeutic window of lamotrigine and adjusting dosages in response to co-medications and individual patient variability.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Lamotrigine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of lamotrigine and its major metabolite, lamotrigine-2-N-glucuronide, in human plasma. The method utilizes a stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, for accurate and precise quantification. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved in under 4 minutes, making this method suitable for high-throughput analysis in clinical research and drug development settings. This document provides a comprehensive protocol, including sample preparation, UPLC and MS/MS conditions, and detailed validation data.

Introduction

Lamotrigine is an anti-epileptic drug widely used in the management of epilepsy and bipolar disorder. Therapeutic drug monitoring of lamotrigine is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Lamotrigine is primarily metabolized in the liver via glucuronidation to form its main, inactive metabolite, lamotrigine-2-N-glucuronide.[1][2] Accurate and reliable quantification of both the parent drug and its metabolite is essential for pharmacokinetic studies and to ensure optimal therapeutic outcomes. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of lamotrigine and its metabolite in human plasma.

Experimental

Materials and Reagents
  • Lamotrigine and Lamotrigine-2-N-glucuronide reference standards

  • Lamotrigine-¹³C₃,d₃ (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem Mass Spectrometer (e.g., SCIEX API 3000 or equivalent) equipped with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Stock solutions of lamotrigine, lamotrigine-2-N-glucuronide, and the internal standard (Lamotrigine-¹³C₃,d₃) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solutions with a methanol-water (50:50, v/v) mixture to the desired concentrations for calibration standards and quality control (QC) samples.

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed for the extraction of lamotrigine and its metabolite from human plasma.

  • Pre-treatment: To a 300 µL aliquot of human plasma, add 50 µL of the internal standard working solution (containing Lamotrigine-¹³C₃,d₃). Vortex for 30 seconds. Add 400 µL of water and vortex again for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.[3]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of water.[3]

  • Elution: Elute the analytes and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 400 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions
ParameterValue
Column Chromolith® SpeedROD; RP-18e (50-4.6 mm)
Mobile Phase Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)
Flow Rate 0.500 mL/min
Column Temperature 35°C
Autosampler Temp. 10°C
Injection Volume 10 µL
Run Time ~3.5 minutes
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 450°C
IonSpray Voltage 2000 V
Nebulizer Gas 12
Curtain Gas 8
Collision Gas (CAD) 10
Dwell Time 200 ms

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lamotrigine256.1211.3
Lamotrigine-2-N-glucuronide432.1256.1
Lamotrigine-¹³C₃,d₃ (IS)262.1217.2

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5.02 to 1226.47 ng/mL for lamotrigine.[3] The lower limit of quantification (LLOQ) was established at 5.02 ng/mL.[3]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LamotrigineLow< 3.0%< 3.0%± 6.0%± 6.0%
Medium< 3.0%< 3.0%± 6.0%± 6.0%
High< 3.0%< 3.0%± 6.0%± 6.0%

Data adapted from Nagulu et al., 2015.[3]

Recovery

The extraction recovery of lamotrigine and the internal standard was determined at three QC concentrations.

AnalyteQC Concentration (ng/mL)Mean Recovery (%)
Lamotrigine12.5273.2 ± 4.5
391.2878.0 ± 9.5
978.2080.2 ± 1.0
Lamotrigine-¹³C₃,d₃500.0065.1 ± 7.7

Data adapted from Nagulu et al., 2015.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) add_is Add Internal Standard (50 µL) Lamotrigine-¹³C₃,d₃ plasma->add_is vortex1 Vortex add_is->vortex1 dilute Add Water (400 µL) vortex1->dilute vortex2 Vortex dilute->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject uplc UPLC Separation inject->uplc msms MS/MS Detection (MRM) uplc->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the UPLC-MS/MS analysis of lamotrigine.

lamotrigine_metabolism cluster_legend Legend parent Parent Drug metabolite Metabolite enzyme Enzyme lamotrigine Lamotrigine ltg_2n_gluc Lamotrigine-2-N-glucuronide (Major Metabolite) lamotrigine->ltg_2n_gluc Glucuronidation ltg_5n_gluc Lamotrigine-5-N-glucuronide lamotrigine->ltg_5n_gluc Glucuronidation ltg_n_oxide Lamotrigine-N-oxide (Minor Metabolite) lamotrigine->ltg_n_oxide Oxidation ugt1a4 UGT1A4 ugt1a4->ltg_2n_gluc ugt1a3 UGT1A3 ugt1a3->ltg_2n_gluc ugt2b7 UGT2B7 ugt2b7->ltg_2n_gluc

Caption: Metabolic pathway of lamotrigine.[1][2]

Conclusion

This application note describes a rapid, sensitive, and specific UPLC-MS/MS method for the quantification of lamotrigine and its major metabolite, lamotrigine-2-N-glucuronide, in human plasma. The use of a stable isotope-labeled internal standard and a streamlined solid-phase extraction protocol ensures high accuracy and precision. The method has been successfully validated and is suitable for high-throughput analysis in various research settings, including pharmacokinetic studies and therapeutic drug monitoring research.

References

Application Note: High-Throughput Analysis of Lamotrigine in Dried Blood Spots Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lamotrigine in dried blood spots (DBS). The use of a stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The simple and efficient sample preparation protocol, coupled with the inherent advantages of DBS sampling, provides a powerful tool for researchers, clinicians, and pharmaceutical scientists.

Introduction

Lamotrigine is an anti-epileptic drug widely used for the treatment of epilepsy and bipolar disorder. Due to its significant pharmacokinetic variability, therapeutic drug monitoring is crucial to optimize dosage and minimize adverse effects.[1][2] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood collection, simplifying sample collection, transportation, and storage.[3] This note details a validated LC-MS/MS method for the determination of lamotrigine in DBS, employing a stable isotope-labeled internal standard (Lamotrigine-¹³C₃,d₃) to correct for matrix effects and variability in extraction and ionization.

Experimental

Materials and Reagents
  • Lamotrigine and Lamotrigine-¹³C₃,d₃ were of analytical grade.

  • Methanol, acetonitrile, and formic acid were of LC-MS grade.

  • Deionized water was used for all aqueous preparations.

  • Blank human blood was obtained from healthy volunteers.

  • DBS cards (e.g., Whatman® 903) were used for sample collection.

Sample Preparation

A 3 mm disc was punched from the center of the dried blood spot and placed into a 96-well plate. To each well, 100 µL of extraction solution (methanol containing the internal standard, Lamotrigine-¹³C₃,d₃) was added. The plate was then sealed and vortexed for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes. The supernatant was transferred to a new 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 analytical column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient starts at 10% B, increases to 90% B over 2 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode was used. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lamotrigine256.0211.025
Lamotrigine-¹³C₃,d₃262.0217.025

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, recovery, and stability.

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 30 µg/mL for lamotrigine in DBS.[4] The correlation coefficient (r²) was consistently >0.99.

Table 2: Linearity of Lamotrigine in DBS

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 30>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits of ±15% (±20% for the lower limit of quantification, LLOQ).

Table 3: Accuracy and Precision Data

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low (3 µg/mL)< 5%< ±5%< 6%< ±7%
Medium (15 µg/mL)< 4%< ±4%< 5%< ±6%
High (25 µg/mL)< 3%< ±3%< 4%< ±5%
Recovery and Matrix Effect

The extraction recovery of lamotrigine from DBS was determined to be consistent and reproducible. The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects observed.

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Lamotrigine> 85%< 15%
Stability

Lamotrigine was found to be stable in DBS samples under various storage conditions, including room temperature for 24 hours, refrigerated (2-8 °C) for 7 days, and frozen (-20 °C) for 30 days.

Table 5: Stability of Lamotrigine in DBS

Storage ConditionDurationStability (% of Initial Concentration)
Room Temperature24 hours95 - 105%
Refrigerated (2-8 °C)7 days93 - 104%
Frozen (-20 °C)30 days92 - 103%

Workflow Diagram

DBS_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Finger Prick Blood Collection B Spotting on DBS Card A->B C Drying of Blood Spot B->C D Punch 3mm Disc C->D E Addition of Extraction Solution (Methanol with IS) D->E F Vortex & Centrifuge E->F G Transfer Supernatant F->G H Injection into LC-MS/MS G->H I Data Acquisition (MRM) H->I J Quantification using Calibration Curve I->J K Reporting of Results J->K

Caption: Experimental workflow for Lamotrigine analysis in DBS.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Lamotrigine Stock Solution (1 mg/mL): Accurately weigh 10 mg of lamotrigine and dissolve it in 10 mL of methanol.

  • Lamotrigine-¹³C₃,d₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lamotrigine-¹³C₃,d₃ and dissolve it in 1 mL of methanol.

  • Lamotrigine Working Standards: Serially dilute the lamotrigine stock solution with methanol:water (1:1) to prepare working standards at concentrations of 100, 50, 20, 10, 5, 2, and 1 µg/mL.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used as the extraction solution.

Protocol 2: Preparation of Calibration Standards and Quality Controls in Blood
  • Spike appropriate volumes of the lamotrigine working standards into blank human blood to achieve final concentrations of 1, 2, 5, 10, 15, 20, and 30 µg/mL.

  • Prepare QC samples at low (3 µg/mL), medium (15 µg/mL), and high (25 µg/mL) concentrations in the same manner.

  • Pipette 50 µL of each standard and QC onto a DBS card and allow it to dry completely at room temperature for at least 3 hours.

Protocol 3: DBS Sample Extraction
  • Punch a 3 mm disc from the center of each dried blood spot (calibrators, QCs, and unknown samples) and place it into a well of a 96-well plate.

  • Add 100 µL of the IS working solution (100 ng/mL in methanol) to each well.

  • Seal the plate and vortex for 10 minutes at medium speed.

  • Centrifuge the plate at 4000 rpm for 5 minutes.

  • Carefully transfer 80 µL of the supernatant to a new 96-well plate for analysis.

Logical Relationship of Key Method Components

Method_Relationship cluster_input Input cluster_process Process cluster_output Output DBS Dried Blood Spot Extraction Extraction with Methanol & IS DBS->Extraction Separation LC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Accurate Quantification of Lamotrigine Detection->Quantification IS Lamotrigine-¹³C₃,d₃ (Internal Standard) IS->Extraction IS->Quantification

Caption: Relationship between key components of the analytical method.

Conclusion

The LC-MS/MS method described here for the analysis of lamotrigine in dried blood spots using a stable isotope-labeled internal standard is highly sensitive, specific, and reliable. The simplified sample preparation and the benefits of DBS sampling make this method well-suited for high-throughput clinical and research applications, facilitating effective therapeutic drug monitoring and advancing pharmacokinetic studies of lamotrigine.

References

Application Note: Quantitative Analysis of Lamotrigine in Forensic Toxicology using Lamotrigine-¹³C₃,d₃ Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in human plasma for forensic toxicology investigations. The use of a stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. The described protocol, including solid-phase extraction (SPE) for sample clean-up, provides a reliable workflow for determining lamotrigine concentrations in postmortem blood samples or in cases of suspected overdose.

Introduction

Lamotrigine is an anticonvulsant medication used for the treatment of epilepsy and bipolar disorder. In forensic toxicology, the determination of lamotrigine levels is crucial in cases of accidental overdose, suicide, or when assessing compliance with prescribed therapy. While various analytical methods exist, LC-MS/MS offers superior sensitivity and selectivity. The incorporation of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃,d₃, is best practice for minimizing analytical variability and ensuring the most accurate quantification. This document provides a detailed protocol for the analysis of lamotrigine in plasma using this internal standard.

Experimental

Materials and Reagents
  • Standards: Lamotrigine (99.0% purity) and Lamotrigine-¹³C₃,d₃ (99.2% purity) as an internal standard (ISTD).

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (deionized).

  • Reagents: Ammonium formate, Formic acid.

  • Solid-Phase Extraction (SPE) Cartridges: Cleanert PEP-H cartridges or equivalent.

Instrumentation
  • Liquid Chromatograph (LC): A system with binary pumps, a degasser, an autosampler, and a column oven (e.g., Shimadzu LC-20AD).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., API-4000).

  • Analytical Column: Chromolith® SpeedROD; RP-18e column (50-4.6 mm i.d.) or equivalent.

Preparation of Solutions
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol. Store at 1-10 °C, protected from light.

  • Working Standard Solutions: Prepare working solutions of lamotrigine by serial dilution of the stock solution with a 50:50 (v/v) methanol-water mixture to create calibration standards.

  • Internal Standard Working Solution (500.00 ng/mL): Dilute the Lamotrigine-¹³C₃,d₃ stock solution in a 50:50 (v/v) methanol-water mixture.

  • Mobile Phase: Acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v).

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed for the extraction of lamotrigine and the internal standard from plasma samples.

  • Aliquoting: Transfer 0.300 mL of the plasma sample (calibrator, quality control, or unknown) into a polypropylene tube.

  • Internal Standard Addition: Add 0.050 mL of the 500.00 ng/mL Lamotrigine-¹³C₃,d₃ internal standard working solution to each tube and vortex for approximately 30 seconds.

  • Dilution: Add 0.400 mL of water to each tube and vortex for another 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 0.500 mL of methanol followed by 0.500 mL of water.

  • Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.

  • Centrifugation: Centrifuge the cartridge at 1500 rpm for 1 minute to pass the sample through the sorbent.

  • Washing: Wash the cartridge with an appropriate solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system for analysis.

LC-MS/MS Method

  • LC Conditions:

    • Column: Chromolith® SpeedROD; RP-18e (50-4.6 mm i.d.).

    • Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).

    • Flow Rate: 0.500 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor to product ion transitions for both lamotrigine and Lamotrigine-¹³C₃,d₃.

Method Validation Data

The following table summarizes the performance characteristics of the described method.

ParameterResult
Linearity Range 0.50–50.0 μg/mL
Lower Limit of Quantification (LLOQ) 0.5 μg/mL
Intra-day Precision < 3.0%
Inter-day Precision < 3.0%
Intra-day Accuracy Within ±6.0%
Inter-day Accuracy Within ±6.0%
Recovery of Lamotrigine 73.2% - 80.2%
Recovery of Lamotrigine-¹³C₃,d₃ 65.1%

Data sourced from a validated method for lamotrigine in human plasma.

Visualizations

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lamotrigine-13C3,d3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting signal intensity issues with Lamotrigine-13C3,d3 in mass spectrometry (MS) applications. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard (IS)?

This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the analyte (Lamotrigine) but has a different mass due to the incorporation of three 13C atoms and three deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary purpose of using a SIL-IS is to correct for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2] By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte signal to the IS signal is used for quantification, leading to more accurate and precise results.[3][4]

Q2: My this compound signal is very low or absent. What are the most common initial checks I should perform?

When encountering a low or absent signal for your internal standard, a systematic approach to troubleshooting is crucial. Begin with the most straightforward potential issues:

  • Verify IS Addition: Confirm that the this compound internal standard was indeed added to the affected samples. Errors in pipetting or automated liquid handling can lead to the omission of the IS.

  • Check Solution Integrity: Ensure that the correct internal standard working solution was used and that it has not expired or degraded.[5]

  • LC-MS System Performance: Check the overall system health. A general loss of sensitivity would affect all analytes, not just the internal standard.[6][7] Inject a system suitability test (SST) sample containing a known concentration of the IS to verify instrument performance.

  • Review MS Method Parameters: Double-check the mass transition (MRM) settings for this compound in your acquisition method to ensure they are correct.[8]

Q3: The this compound signal is present and consistent in my standards and quality controls, but it is low or erratic in my unknown samples. What could be the cause?

This scenario strongly suggests that a component of the sample matrix is interfering with the detection of the internal standard. The most likely culprits are:

  • Severe Matrix Effects: While SIL internal standards are excellent at compensating for typical matrix effects, extreme levels of ion suppression in certain unknown samples can still significantly reduce the IS signal.[1][9] This can be more pronounced in complex matrices like hemolyzed plasma.[8]

  • Sample-Specific Degradation: The stability of Lamotrigine can be compromised under certain conditions, such as in hemolyzed plasma.[8] If your unknown samples have different characteristics (e.g., hemolysis, different anticoagulant) than your standards and QCs, the internal standard may be degrading in the unknown samples but not in the controls.

  • Differential Extraction Recovery: In rare cases, a component in the unknown sample matrix could interfere with the extraction of the internal standard, leading to lower recovery compared to the cleaner matrix of the standards and QCs.

Q4: Can the concentration of my analyte (Lamotrigine) affect the signal of the internal standard (this compound)?

Yes, this is a known phenomenon. At very high concentrations of the analyte, it can compete with the internal standard for ionization in the mass spectrometer's source, leading to suppression of the IS signal.[10] This is a form of matrix effect where the analyte itself is the interfering substance. It is important to work within the linear dynamic range of the assay where this competition is minimal.

Troubleshooting Guides

Guide 1: Low or No Signal from this compound in All Injections

This guide addresses the situation where the internal standard signal is consistently low or absent across an entire analytical run, including standards, QCs, and unknown samples.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for consistently low or absent IS signal.

Guide 2: Inconsistent this compound Signal Across an Analytical Run

This guide is for situations where the internal standard response is variable, erratic, or shows a trend (e.g., decreasing signal over the course of the run).

Troubleshooting Workflow:

G cluster_patterns Inconsistency Patterns cluster_causes Potential Causes cluster_solutions Corrective Actions A Start: Inconsistent IS Signal B Review IS Peak Area Plot A->B C Identify Pattern of Inconsistency B->C D Random Fluctuation C->D E Systematic Trend (e.g., decreasing signal) C->E F Abrupt Change in Signal C->F G Inconsistent Sample Preparation D->G Likely Cause H Carryover or Column Contamination E->H Likely Cause I Ion Source Instability/Contamination E->I Possible Cause J Autosampler Malfunction F->J Likely Cause K Re-evaluate Sample Prep Procedure G->K L Optimize Wash Steps and/or Replace Column H->L M Clean Ion Source I->M N Service Autosampler J->N

Caption: Diagnosing and resolving inconsistent IS signal.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

  • This compound reference standard

  • Methanol (HPLC or MS grade)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount (e.g., 10 mg) of this compound.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Once fully dissolved, bring the volume up to the mark with methanol.

    • Cap and invert the flask several times to ensure homogeneity.

    • Store the stock solution at -20°C in an amber vial to protect from light.[11][12]

  • Working Solution (e.g., 100 ng/mL):

    • Perform serial dilutions from the stock solution using methanol or the initial mobile phase composition.

    • For example, to prepare a 100 ng/mL working solution, you can perform a 1:100 dilution of a 10 µg/mL intermediate solution.

    • Prepare fresh working solutions regularly and store them under the same conditions as the stock solution when not in use.

Protocol 2: System Suitability Test (SST)

Objective: To verify the performance of the LC-MS/MS system before running an analytical batch.

Procedure:

  • Prepare a system suitability solution containing Lamotrigine and this compound at a known concentration (e.g., at the mid-point of the calibration curve).

  • Inject the SST solution at the beginning of the analytical run (typically 3-5 replicate injections).

  • Evaluate the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas for both the analyte and the IS should be within acceptable limits (e.g., <15%).

    • Retention Time Stability: The retention times for both peaks should be consistent.

    • Signal-to-Noise Ratio (S/N): The S/N for a low concentration standard should be adequate (e.g., >10).[6]

  • If the SST fails, troubleshoot the LC-MS/MS system before proceeding with the sample analysis.

Quantitative Data Summary

The following tables provide typical parameters and expected performance for Lamotrigine and this compound analysis.

Table 1: Typical Mass Spectrometry Parameters

ParameterLamotrigineThis compoundReference(s)
Ionization ModeESI PositiveESI Positive[8]
Precursor Ion (m/z)256.1262.1[8]
Product Ion (m/z)211.3217.2[8]

Table 2: Example LC Method Parameters

ParameterValueReference(s)
ColumnC18 (e.g., 50 x 4.6 mm)[8]
Mobile Phase A5 mM Ammonium Formate in Water[8]
Mobile Phase BAcetonitrile[8]
GradientIsocratic (e.g., 10:90 A:B)[8]
Flow Rate0.5 mL/min[8]
Injection Volume5-10 µL[12][13]

Table 3: Method Performance and Acceptance Criteria

ParameterTypical Acceptance CriteriaReference(s)
Linearity (r²)> 0.99[8][14]
Precision (%RSD)< 15%[15]
Accuracy (%Bias)± 15%[15]
IS Peak Area Variation< 50% deviation from the mean of calibrators[16]
RecoveryConsistent and reproducible[8]

References

Addressing matrix effects with Lamotrigine-13C3,d3 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of lamotrigine in plasma samples using Lamotrigine-13C3,d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for lamotrigine quantification in plasma?

A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended because it has nearly identical physicochemical properties to the analyte, lamotrigine.[1] This similarity ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.[2] By normalizing the analyte's signal to the internal standard's signal, these effects can be effectively compensated for, leading to more accurate and precise quantification.[2][3]

Q2: What are "matrix effects" in the context of lamotrigine plasma analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the plasma sample.[4] These components, such as phospholipids, salts, and metabolites, can either suppress or enhance the lamotrigine signal during electrospray ionization (ESI) in the mass spectrometer.[2] This can lead to inaccurate and unreliable results if not properly addressed. The use of a SIL-IS is a primary strategy to mitigate these effects.[4]

Q3: Can I use a different internal standard that is not a stable isotope label of lamotrigine?

A3: While other compounds can be used as internal standards, a SIL-IS is considered the "gold standard" for mitigating matrix effects in LC-MS/MS analysis.[1] If a non-isotopic internal standard is used, it may not co-elute perfectly with lamotrigine and may experience different matrix effects, leading to inaccurate quantification.[2][5] If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be considered, but thorough validation is required to ensure it effectively compensates for matrix variability.[5]

Q4: How does hemolysis in plasma samples affect lamotrigine analysis?

A4: Hemolyzed plasma can pose a significant challenge in bioanalysis. For lamotrigine, it has been shown that its stability can be compromised in hemolyzed plasma, potentially due to degradation in the presence of organic solvents used during sample preparation.[6] It is crucial to evaluate the stability of lamotrigine in hemolyzed plasma during method development and validation.[6] One study demonstrated that lamotrigine was stable in 1% hemolyzed plasma at -20°C for up to 71 days, but degradation was observed in 5% hemolyzed plasma.[6]

Troubleshooting Guides

Issue 1: High Variability in Lamotrigine Quantification Across Different Plasma Lots

Possible Cause: Inconsistent matrix effects between different sources of plasma.

Troubleshooting Steps:

  • Assess Matrix Factor: Quantify the matrix effect by comparing the peak area of lamotrigine in post-extraction spiked blank plasma from different lots to the peak area in a neat solution. A consistent matrix factor across lots indicates minimal differential matrix effects.

  • Verify Internal Standard Performance: Ensure that the this compound internal standard is effectively compensating for the variability. The ratio of the analyte peak area to the internal standard peak area should remain constant even if the absolute intensities fluctuate.

  • Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a larger portion of interfering endogenous components.[7][8]

  • Chromatographic Separation: Adjust the chromatographic gradient to better separate lamotrigine from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[2]

Issue 2: Poor Recovery of Lamotrigine

Possible Cause: Suboptimal extraction efficiency during sample preparation.

Troubleshooting Steps:

  • Evaluate Extraction Method: If using protein precipitation (PPT), consider that it may be less clean than other methods. Solid-phase extraction (SPE) often provides better recovery and cleaner extracts.[7][8]

  • Optimize SPE Protocol: If using SPE, ensure the cartridge type (e.g., Oasis HLB) is appropriate and that the conditioning, loading, washing, and elution steps are optimized for lamotrigine.[7]

  • Check pH: The pH of the sample and the solvents used during extraction can significantly impact the recovery of lamotrigine. Ensure the pH is optimized for lamotrigine's chemical properties.

  • Internal Standard Addition: Add the this compound internal standard at the very beginning of the sample preparation process to account for any loss during extraction.

Issue 3: Inconsistent Peak Shapes or Shifting Retention Times

Possible Cause: Issues with the analytical column or mobile phase.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

  • Mobile Phase Preparation: Prepare fresh mobile phase. Inconsistent pH or composition can affect chromatography. The use of a mobile phase like acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v) has been shown to be effective.[8]

  • Column Contamination: Plasma components can build up on the column over time. Implement a column washing step after each batch or consider using a guard column.

  • Sample Solvent Effects: Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.

Experimental Protocols

Protocol 1: Lamotrigine Extraction from Plasma using Solid-Phase Extraction (SPE)

This protocol is a generalized representation based on common methodologies.[7][8]

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To a 50 µL aliquot of plasma sample, add 100 µL of the this compound internal standard working solution.

    • Add 350 µL of distilled water and vortex.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (1 cc, 10 mg) cartridge with 1.0 mL of methanol.

    • Equilibrate the cartridge with 1.0 mL of distilled water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute lamotrigine and the internal standard with 1.0 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Analysis:

    • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Example Linearity and Recovery Data for Lamotrigine Analysis

ParameterValueReference
Linearity Range5.02–1226.47 ng/mL[8]
Correlation Coefficient (r²)> 0.99[8][9]
Mean Recovery (Lamotrigine)97.9%[10]
Mean Recovery (IS)92.5%[10]

Table 2: Example Precision and Accuracy Data for Lamotrigine QC Samples

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Low< 3.0%< 3.0%within ±6.0%within ±6.0%[8]
Medium< 3.0%< 3.0%within ±6.0%within ±6.0%[8]
High< 3.0%< 3.0%within ±6.0%within ±6.0%[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add IS (this compound) plasma->add_is dilute Dilute with Water add_is->dilute spe Solid-Phase Extraction (SPE) dilute->spe elute Elute Analyte & IS spe->elute dry_recon Evaporate & Reconstitute elute->dry_recon inject Inject into LC-MS/MS dry_recon->inject separate Chromatographic Separation detect MS/MS Detection separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Workflow for Lamotrigine Quantification in Plasma.

troubleshooting_matrix_effects cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High Variability in Results? check_is Check IS Performance (Analyte/IS Ratio) start->check_is Yes end_ok Results are Consistent start->end_ok No assess_mf Assess Matrix Factor (Across different lots) check_is->assess_mf IS Ratio Unstable check_stability Verify Analyte Stability check_is->check_stability IS Ratio Stable, but low signal post_infusion Post-Column Infusion (Identify Suppression Zones) assess_mf->post_infusion Matrix Factor Varies optimize_prep Optimize Sample Prep (e.g., SPE) assess_mf->optimize_prep optimize_chrom Optimize Chromatography post_infusion->optimize_chrom check_stability->optimize_prep

Caption: Troubleshooting Logic for Matrix Effect Issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Lamotrigine and its Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support resource for the chromatographic analysis of Lamotrigine and its internal standard, Lamotrigine-13C3,d3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of Lamotrigine and its internal standard.

Question Answer
Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for Lamotrigine? Poor peak shape for Lamotrigine, a basic compound, can often be attributed to secondary interactions with the stationary phase. Troubleshooting Steps: - Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For reversed-phase chromatography, a pH of around 3.8 has been shown to provide good peak shape.[1] Using a buffer, such as a phosphate buffer, will help maintain a consistent pH.[1][2] - Additive Use: Consider adding a tailing inhibitor like triethylamine (TEA) to the mobile phase. Even low concentrations (e.g., 0.3%) can significantly improve peak symmetry by masking active silanol sites on the column.[3] - Column Choice: If issues persist, consider a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions with basic compounds. - Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[4] Whenever possible, dissolve the sample in the initial mobile phase.
My retention times are drifting or are not reproducible. What could be the cause? Retention time instability can stem from several factors related to the HPLC system and the method itself. Troubleshooting Steps: - Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of retention time drift.[5] - Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Prepare fresh mobile phase daily and ensure accurate composition. For buffered mobile phases, verify the pH before use.[5] - Temperature Control: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.[1] - Pump Performance: Check the HPLC pump for consistent flow rate and pressure. Leaks or malfunctioning check valves can cause flow rate variations.
I am experiencing low sensitivity or a noisy baseline. How can I improve my signal-to-noise ratio? Low sensitivity and a noisy baseline can obscure the detection of your analytes, especially at low concentrations. Troubleshooting Steps: - Mobile Phase Contamination: Use high-purity solvents (HPLC or MS-grade) and freshly prepared mobile phase to avoid contamination that can lead to a noisy baseline.[5] - Detector Settings: Optimize the detector wavelength for Lamotrigine. Wavelengths around 210 nm, 260 nm, and 305.7 nm have been successfully used for UV detection.[1][2][6] For MS/MS, ensure that the precursor and product ion transitions are correctly set (e.g., m/z 256.1/211.3 for Lamotrigine and m/z 262.1/217.2 for this compound).[7] - Sample Preparation: Inefficient sample cleanup can introduce matrix components that interfere with the analysis. Consider using solid-phase extraction (SPE) for cleaner samples.[7][8] - System Contamination: A contaminated flow path, including the column, can contribute to baseline noise. Flush the system and consider cleaning or replacing the column if necessary.
Why are the recovery rates for my sample preparation inconsistent? Inconsistent recovery, particularly with solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can lead to inaccurate quantification. Troubleshooting Steps: - Standardize Extraction Procedure: Ensure every step of the extraction protocol is performed consistently, including sample volumes, reagent additions, mixing times, and centrifugation speeds. - pH Adjustment: The extraction efficiency of Lamotrigine can be pH-dependent. Optimize and control the pH of the sample before extraction to ensure consistent partitioning. - SPE Cartridge Conditioning and Elution: For SPE, proper conditioning of the cartridge is crucial for analyte retention.[8] Also, ensure the elution solvent is strong enough to completely recover the analyte and internal standard.

Experimental Protocols

Below are detailed methodologies for both HPLC-UV and UPLC-MS/MS analysis of Lamotrigine and this compound.

HPLC-UV Method

This method is suitable for routine therapeutic drug monitoring and quality control applications.

Parameter Condition
Stationary Phase Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile and 1 mM phosphate buffer (pH 6.5) (30:70, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Detection UV at 305.7 nm[2]
Run Time 10 minutes[2]
Internal Standard Chloramphenicol can be used if this compound is unavailable.[2]
UPLC-MS/MS Method

This highly sensitive and selective method is ideal for pharmacokinetic studies and analyses requiring low detection limits.

Parameter Condition
Stationary Phase Chromolith® SpeedROD; RP-18e column (50 mm x 4.6 mm)[7]
Mobile Phase Acetonitrile and 5 mM ammonium formate solution (90:10, v/v)[7]
Flow Rate 0.500 mL/min[7]
Injection Volume Not specified, typically 5-10 µL for UPLC-MS/MS
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive ion mode[7]
MRM Transitions Lamotrigine: m/z 256.1 → 211.3this compound: m/z 262.1 → 217.2[7]
Internal Standard This compound[7]

Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Plasma Sample spike Spike with IS (this compound) start->spike extract Solid-Phase Extraction (SPE) or Protein Precipitation spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC System evap->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: A typical experimental workflow for the analysis of Lamotrigine.

troubleshooting_logic cluster_peak Peak Shape Problems cluster_retention Retention Time Issues cluster_sensitivity Sensitivity & Noise start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape rt_drift Retention Time Drift? start->rt_drift low_signal Low Sensitivity or High Noise? start->low_signal check_ph Check Mobile Phase pH peak_shape->check_ph Yes add_tea Add Tailing Inhibitor check_ph->add_tea resolve Issue Resolved add_tea->resolve equilibrate Ensure Column Equilibration rt_drift->equilibrate Yes check_temp Verify Column Temperature equilibrate->check_temp check_temp->resolve check_solvents Use High-Purity Solvents low_signal->check_solvents Yes optimize_detector Optimize Detector Settings check_solvents->optimize_detector optimize_detector->resolve

Caption: A logical flow for troubleshooting common chromatographic issues.

References

Technical Support Center: Lamotrigine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression during the bioanalysis of Lamotrigine and its stable isotope-labeled internal standard, Lamotrigine-13C3,d3.

Troubleshooting Guide

This guide addresses common issues encountered during LC-MS/MS analysis that may indicate ion suppression.

Symptom Potential Cause Recommended Action
Low signal intensity for both Lamotrigine and this compound Co-elution of matrix components (e.g., phospholipids, salts) causing a general suppression of the ESI process.[1][2][3]1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][3][4] 2. Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate Lamotrigine from the ion suppression zone.[1][3] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression.[1]
Inconsistent or poor reproducibility of Lamotrigine/Lamotrigine-13C3,d3 peak area ratios Differential ion suppression where the analyte and internal standard are not affected equally. This can occur if they do not co-elute perfectly.[5]1. Ensure Co-elution: Verify that the chromatographic peak for Lamotrigine and this compound have the same retention time. Adjust the gradient if necessary. 2. Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[1][6]
Signal intensity is sufficient in standards but drops significantly in matrix samples Strong matrix effect from the biological sample.[3]1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for the matrix effect.[3][7] 2. Improve Sample Cleanup: Re-evaluate the sample preparation method to enhance the removal of interfering substances.[2][8]
Gradual decrease in signal intensity over an analytical run Buildup of non-volatile matrix components in the ion source.[1]1. Optimize Ion Source Parameters: Adjust source temperature and gas flow rates.[3] 2. Implement a Diverter Valve: Divert the flow to waste during the early and late parts of the chromatogram when highly retained, non-volatile components may elute. 3. Clean the Mass Spectrometer Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Lamotrigine analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization process in the mass spectrometer's source, leading to a decreased signal for the analyte.[3][9] This is a significant concern in the bioanalysis of Lamotrigine from complex matrices like plasma or serum, as it can lead to inaccurate and unreliable quantification.[1][2]

Q2: How can I detect ion suppression in my Lamotrigine assay?

A2: A common method to detect ion suppression is the post-column infusion experiment.[1][6] In this technique, a constant flow of a Lamotrigine solution is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the constant baseline signal indicates a region of ion suppression.[6] Another method is to compare the response of an analyte in a neat solution versus a post-extraction spiked matrix sample. A lower response in the matrix sample suggests ion suppression.[1]

Q3: Why is a stable isotope-labeled internal standard like this compound used?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[7] Because this compound is chemically identical to Lamotrigine, it co-elutes and experiences the same degree of ion suppression.[3][7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[7]

Q4: What are the most effective sample preparation techniques to minimize ion suppression for Lamotrigine?

A4: While protein precipitation is a simple technique, it may not be sufficient to remove all interfering matrix components, particularly phospholipids.[2][10] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up the sample and reducing ion suppression.[2][3][4] For Lamotrigine analysis in human plasma, SPE has been shown to provide good recovery and reduce matrix effects.[11][12]

Q5: Can changing the ionization source or mode help reduce ion suppression?

A5: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[4][9] If your instrumentation allows, testing your assay with an APCI source could be beneficial. Additionally, within ESI, switching from positive to negative ion mode can sometimes reduce interference, as fewer matrix components may ionize in negative mode.[1][9] For Lamotrigine, which has amino functionalities, positive ion mode ESI is typically used for good sensitivity.[12]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention time windows where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • Lamotrigine standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank, extracted biological matrix (e.g., human plasma)

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for the Lamotrigine assay.

  • Connect the outlet of the LC column to one inlet of a tee union.

  • Connect a syringe pump delivering a constant flow of the Lamotrigine standard solution to the second inlet of the tee union.

  • Connect the outlet of the tee union to the mass spectrometer's ion source.

  • Begin acquiring data on the mass spectrometer, monitoring the transition for Lamotrigine. A stable baseline signal should be observed.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the baseline for any decreases in signal intensity. A drop in the baseline indicates a region of ion suppression.

Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)

Objective: To extract Lamotrigine and this compound from human plasma while minimizing matrix components.

Materials:

  • Oasis HLB SPE cartridges (or equivalent)

  • Human plasma sample

  • This compound internal standard solution

  • Methanol

  • Water

  • Acetonitrile

  • 0.1% Formic acid in water

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma sample, add 50 µL of this compound internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Lamotrigine and the internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Matrix Effect of Lamotrigine in Human Plasma from Different Lots [12]

QC LevelNominal Concentration (ng/mL)Mean Absolute Matrix FactorCV (%) of Absolute Matrix Factor
Low12.520.82<2.4%
Medium391.280.86<2.4%
High978.200.85<2.4%

A matrix factor of <1 indicates ion suppression. The low coefficient of variation (CV) across different plasma lots suggests that the use of a stable isotope-labeled internal standard effectively compensates for the observed suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Workflow for Lamotrigine bioanalysis from sample preparation to data processing.

troubleshooting_logic start Low or Inconsistent Signal? check_is Is Analyte/IS Ratio Consistent? start->check_is Yes post_infusion Perform Post-Column Infusion start->post_infusion No optimize_chrom Optimize Chromatography (Gradient, Column) check_is->optimize_chrom No matrix_matched Use Matrix-Matched Calibrators check_is->matrix_matched Yes post_infusion->optimize_chrom improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_chrom->improve_cleanup end_good Problem Solved improve_cleanup->end_good end_bad Consult Instrument Specialist improve_cleanup->end_bad matrix_matched->end_good

References

Technical Support Center: Lamotrigine-13C3,d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lamotrigine-13C3,d3 in various biological matrices. All information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

A1: this compound is a stable isotope-labeled internal standard for lamotrigine, an anti-epileptic drug. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is crucial to use a stable internal standard to ensure accurate quantification of the analyte (lamotrigine) in biological samples like plasma, serum, or urine. The stability of this compound must be established to guarantee that it does not degrade during sample collection, processing, and storage, which would otherwise lead to inaccurate results.

Q2: Is the stability of this compound expected to be different from unlabeled lamotrigine?

A2: Stable isotope-labeled internal standards are designed to have nearly identical physicochemical properties to their unlabeled counterparts. Therefore, the stability of this compound is expected to be very similar to that of lamotrigine. Bioanalytical method validation guidelines generally accept that the stability of the analyte is indicative of the stability of its stable isotope-labeled internal standard.

Q3: What are the typical storage conditions for ensuring the stability of this compound in biological matrices?

A3: Based on stability studies of lamotrigine, it is recommended to store biological samples containing this compound at -20°C or lower for long-term stability. For short-term storage, samples are generally stable at room temperature or refrigerated (2-8°C) for a limited period. Specific stability data is summarized in the tables below.

Troubleshooting Guides

Issue 1: Inconsistent internal standard response during sample analysis.

  • Question: My this compound peak areas are highly variable across my sample batch. What could be the cause?

  • Answer:

    • Potential Cause 1: Inconsistent pipetting of the internal standard.

      • Troubleshooting: Verify the calibration and performance of your pipettes. Ensure consistent dispensing technique. Prepare a larger batch of internal standard working solution to minimize variability between aliquots.

    • Potential Cause 2: Degradation of the internal standard in the working solution.

      • Troubleshooting: Prepare fresh internal standard working solutions daily. Refer to the stock solution stability data to ensure the stock solution has not degraded.

    • Potential Cause 3: Instability in the autosampler.

      • Troubleshooting: Check the autosampler temperature control. If samples are left in the autosampler for an extended period, perform an autosampler stability study to determine the maximum allowable time before degradation occurs.

Issue 2: Apparent degradation of this compound during freeze-thaw cycles.

  • Question: I am observing a decrease in the this compound response after subjecting my quality control (QC) samples to freeze-thaw cycles. What should I do?

  • Answer:

    • Potential Cause 1: Exceeding the validated number of freeze-thaw cycles.

      • Troubleshooting: Lamotrigine has been shown to be stable for at least three freeze-thaw cycles in human serum when stored at -20°C.[1] Ensure your experimental workflow does not exceed this number of cycles. If more cycles are necessary, you must validate the stability for that number of cycles.

    • Potential Cause 2: Improper thawing procedure.

      • Troubleshooting: Thaw samples consistently and gently. Avoid prolonged exposure to room temperature. Thawing on ice is a recommended practice.

Issue 3: Low recovery of this compound during sample extraction.

  • Question: My extraction recovery for this compound is lower than expected. How can I improve it?

  • Answer:

    • Potential Cause 1: Suboptimal extraction solvent or pH.

      • Troubleshooting: Review the extraction protocol. Ensure the pH of the sample is appropriate for the chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction). The recovery of lamotrigine and its internal standard is pH-dependent.

    • Potential Cause 2: Incomplete vortexing or mixing during extraction.

      • Troubleshooting: Ensure thorough mixing of the biological matrix with the extraction solvent to allow for efficient partitioning of the analyte and internal standard.

    • Potential Cause 3: Adsorption to container surfaces.

      • Troubleshooting: Use low-binding polypropylene tubes and pipette tips. Silanized glassware can also be considered to minimize adsorption.

Data Presentation: Stability of Lamotrigine in Biological Matrices

Disclaimer: The following tables summarize stability data for unlabeled lamotrigine. It is a common and accepted practice in bioanalysis to infer the stability of a stable isotope-labeled internal standard like this compound from the data of the unlabeled analyte.

Table 1: Long-Term Stability of Lamotrigine

Biological MatrixStorage TemperatureDurationStability
Human Serum-20°C975 daysStable[1]
Human Serum-20°C222 daysStable[1]
Human Plasma-70°C12 monthsStable
Human Plasma-20°C1 monthStable

Table 2: Freeze-Thaw Stability of Lamotrigine

Biological MatrixStorage TemperatureNumber of CyclesStability
Human Serum-20°C3 cyclesStable[1]
Human Saliva-20°C3 cyclesStable[1]
Human Plasma-20°C3 cyclesStable

Table 3: Short-Term (Bench-Top) Stability of Lamotrigine

Biological MatrixStorage ConditionDurationStability
Human SerumRoom Temperature24 hoursStable[1]
Human Serum37°C3 daysStable[1]
Human SalivaRoom Temperature24 hoursStable[1]
Human PlasmaRoom Temperature12 hoursStable

Table 4: Stock Solution Stability of Lamotrigine

SolventStorage TemperatureDurationStability
Methanol4°C28 daysStable[1]
Methanol4°C3 monthsStable

Experimental Protocols

1. Long-Term Stability Assessment

This protocol outlines the procedure to determine the long-term stability of this compound in a biological matrix.

  • Objective: To evaluate the stability of the analyte in a given matrix at a specified temperature for a defined period.

  • Procedure:

    • Prepare low and high concentration quality control (QC) samples by spiking known concentrations of this compound into the biological matrix of interest (e.g., human plasma).

    • Aliquot these QC samples into multiple storage vials.

    • Analyze a set of these QC samples at day 0 to establish the baseline concentration.

    • Store the remaining aliquots at the desired long-term storage temperature (e.g., -20°C or -70°C).

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from storage.

    • Allow the samples to thaw completely at room temperature or on ice.

    • Process and analyze the samples using a validated bioanalytical method.

    • Compare the mean concentration of the stored QC samples to the mean concentration of the day 0 samples. The analyte is considered stable if the deviation is within ±15%.

2. Freeze-Thaw Stability Assessment

This protocol describes the method to assess the stability of this compound after repeated freezing and thawing cycles.

  • Objective: To determine if the analyte degrades when subjected to multiple freeze-thaw cycles.

  • Procedure:

    • Use low and high concentration QC samples prepared in the biological matrix.

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C) for at least 12 hours.

    • Thaw the samples completely at room temperature or on ice. This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a specified number of cycles (typically three).

    • After the final thaw, process and analyze the QC samples.

    • Compare the results to the nominal concentrations of freshly prepared QC samples or day 0 samples. The analyte is deemed stable if the results are within ±15% of the nominal values.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep_QC Prepare Low & High QC Samples Aliquot Aliquot Samples Prep_QC->Aliquot LT_Storage Long-Term Storage (-20°C / -70°C) Aliquot->LT_Storage Long-Term FT_Cycles Freeze-Thaw Cycles Aliquot->FT_Cycles Freeze-Thaw BT_Storage Bench-Top Storage (Room Temperature) Aliquot->BT_Storage Bench-Top Extraction Sample Extraction LT_Storage->Extraction FT_Cycles->Extraction BT_Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Comparison Compare to Day 0 / Nominal LCMS->Comparison Stability Assess Stability (±15% Deviation) Comparison->Stability

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Inconsistent Internal Standard Response Cause1 Inconsistent Pipetting? Start->Cause1 Cause2 IS Working Solution Degradation? Start->Cause2 Cause3 Autosampler Instability? Start->Cause3 Solution1 Verify Pipette Calibration & Technique Cause1->Solution1 Yes Solution2 Prepare Fresh Working Solutions Cause2->Solution2 Yes Solution3 Check Autosampler Temp & Run Stability Study Cause3->Solution3 Yes

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Improving recovery of Lamotrigine-13C3,d3 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lamotrigine-13C3,d3 sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the recovery of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample preparation?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for lamotrigine. It is chemically identical to lamotrigine but is heavier due to the incorporation of three Carbon-13 and three deuterium atoms. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a SIL-IS is added to samples at a known concentration before sample preparation. Because it has nearly identical physicochemical properties to the analyte (lamotrigine), it experiences similar extraction recovery and matrix effects. This allows for more accurate and precise quantification of lamotrigine by correcting for variations during the sample preparation and analytical process.

Q2: What are the key physicochemical properties of lamotrigine that influence its recovery?

A2: Lamotrigine is a weak base with a pKa of 5.7.[1] This means its solubility is pH-dependent. At a pH below its pKa, it will be protonated and more water-soluble, while at a pH above 5.7, it will be in its neutral, more lipophilic (fat-soluble) form. This property is critical for optimizing its extraction from biological matrices. Additionally, lamotrigine is approximately 55% bound to plasma proteins.[2][3]

Q3: What are the common sample preparation techniques for lamotrigine and its labeled internal standard?

A3: The most common techniques are:

  • Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquids.

  • Protein Precipitation (PPT): A simpler, faster method where a solvent is added to precipitate proteins, leaving the analyte and internal standard in the supernatant.

Q4: How should I store my biological samples containing this compound?

A4: Plasma samples should be stored at -20°C or -80°C to ensure the stability of lamotrigine.[4][5] One study demonstrated that lamotrigine in plasma is stable for at least 12 months at -70°C and for one month at -20°C.[4] In hemolyzed plasma, degradation can occur, especially at -20°C in the presence of organic solvents from spiking solutions; storage at -80°C is recommended to mitigate this.[5] For processed samples, one study showed stability for up to 237 hours at ambient temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Low Recovery of Both Lamotrigine and this compound

Low recovery of both the analyte and the internal standard suggests a systematic issue with the extraction procedure.

Possible Causes & Solutions:

CauseRecommended Solution
Improper pH Lamotrigine is a weak base. Ensure the pH of the sample load is adjusted to be at least 2 pH units below its pKa of 5.7 to ensure it is in its ionized form for strong retention on a cation-exchange sorbent, or at least 2 pH units above for retention on a reversed-phase sorbent.
Incorrect Sorbent For reversed-phase SPE, C8 and C18 cartridges are commonly used.[6] Polymeric sorbents like Oasis HLB are also effective.[7] Ensure the chosen sorbent has an appropriate affinity for lamotrigine.
Inadequate Conditioning/Equilibration Incomplete wetting of the sorbent bed can lead to poor binding. Always follow the manufacturer's protocol for conditioning (e.g., with methanol) and equilibration (e.g., with water or buffer).[7]
Sample Breakthrough The analyte and internal standard pass through the cartridge during loading without retaining. This can be caused by too high of a flow rate, a sample solvent that is too strong, or overloading the cartridge. Reduce the flow rate during sample loading and consider diluting the sample with a weaker solvent. If analyte is found in the loading fraction, the sample solvent is likely too strong.
Inefficient Elution The analyte and internal standard are retained on the cartridge but are not fully eluted. Use a stronger elution solvent. For reversed-phase SPE, this may involve increasing the percentage of organic solvent (e.g., methanol or acetonitrile) or adding a modifier like an acid or base to disrupt the interaction with the sorbent. Acidic acetonitrile has been shown to be effective for eluting lamotrigine from C8 cartridges.[6]
Analyte Loss During Wash Step The wash solvent may be too strong, prematurely eluting the analyte and internal standard. If the analyte is detected in the wash fraction, use a weaker wash solvent.[8]

Experimental Protocol: Example of a Solid-Phase Extraction (SPE) Method

This protocol is based on a published method for lamotrigine extraction from human plasma.[7]

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1.0 mL of distilled water.

  • Sample Loading: Mix 50 µL of plasma sample with 100 µL of internal standard solution (this compound) and 350 µL of distilled water. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 10% methanol.[9]

  • Drying: Dry the cartridge under reduced pressure for 10 minutes.[9]

  • Elution: Elute the lamotrigine and internal standard with 500 µL of methanol.[9]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Troubleshooting Workflow for SPE

SPE_Troubleshooting start Low Recovery check_load Analyze Loading Fraction for Analyte start->check_load check_wash Analyze Wash Fraction for Analyte check_load->check_wash Analyte Not Found solution_load Adjust Load pH Decrease Solvent Strength Reduce Flow Rate check_load->solution_load Analyte Found check_elution Analyte Still on Cartridge? check_wash->check_elution Analyte Not Found solution_wash Decrease Wash Solvent Strength check_wash->solution_wash Analyte Found solution_elution Increase Elution Solvent Strength Adjust Elution pH check_elution->solution_elution success Recovery Improved solution_load->success solution_wash->success solution_elution->success PPT_Workflow cluster_protocol Protein Precipitation Protocol start Plasma Sample + This compound add_naoh Add 0.2M NaOH (Protein Release) start->add_naoh add_acn Add Acetonitrile (Precipitation) add_naoh->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis Analysis collect->analysis

References

Technical Support Center: Lamotrigine-¹³C₃,d₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Lamotrigine-¹³C₃,d₃ as an internal standard. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing unexpected peaks or high background noise in my chromatogram near the elution time of Lamotrigine-¹³C₃,d₃?

A1: This issue can arise from several sources. Here is a step-by-step troubleshooting guide:

  • Isotopic Interference: Lamotrigine contains two chlorine atoms, resulting in a characteristic isotopic pattern (M, M+2, M+4). The M+4 isotope peak of unlabeled lamotrigine can potentially interfere with the signal of a labeled internal standard if the mass difference is insufficient. Lamotrigine-¹³C₃,d₃ was specifically chosen for a sufficient mass shift to mitigate this. However, at very high concentrations of lamotrigine, this can still be a potential issue.

    • Troubleshooting:

      • Analyze a high-concentration standard of unlabeled lamotrigine and check for any signal at the m/z transition of Lamotrigine-¹³C₃,d₃.

      • If interference is observed, you may need to adjust the concentration of the internal standard or the calibration range.

  • Contamination: Contamination from the sample matrix, solvents, or lab equipment can introduce interfering peaks.

    • Troubleshooting:

      • Run a blank sample (matrix without analyte or internal standard) to check for background signals.

      • Ensure all glassware and equipment are thoroughly cleaned.

      • Use high-purity solvents (e.g., LC-MS grade).

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the internal standard and cause ion suppression or enhancement in the mass spectrometer.

    • Troubleshooting:

      • Perform a post-extraction addition experiment to evaluate matrix effects.

      • Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[1][2]

      • Adjust the chromatographic conditions to separate the internal standard from the interfering matrix components.

Q2: My recovery for Lamotrigine-¹³C₃,d₃ is low or inconsistent. What are the possible causes and solutions?

A2: Low or inconsistent recovery of the internal standard can significantly impact the accuracy and precision of your assay.

  • Suboptimal Extraction: The chosen sample preparation method may not be efficient for extracting Lamotrigine-¹³C₃,d₃ from the sample matrix.

    • Troubleshooting:

      • Re-evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Factors to consider include the choice of sorbent/solvent, pH, and elution/extraction volumes.

      • Ensure complete evaporation of the solvent after extraction and proper reconstitution in a suitable solvent.

  • Analyte Instability: Lamotrigine-¹³C₃,d₃ may be degrading during sample collection, storage, or processing.

    • Troubleshooting:

      • Conduct stability studies to assess the stability of the internal standard under different conditions (e.g., freeze-thaw cycles, benchtop stability, long-term storage). Published data indicates that lamotrigine and its labeled internal standard are stable in human plasma through three freeze-thaw cycles and for at least 6.8 hours on the benchtop in an ice-cold water bath.[1]

      • Ensure samples are stored at appropriate temperatures (e.g., -20°C or -80°C) and protected from light.[1]

  • Pipetting or Dilution Errors: Inaccurate pipetting or dilution of the internal standard stock or working solutions will lead to inconsistent results.

    • Troubleshooting:

      • Calibrate and verify the accuracy of all pipettes.

      • Prepare fresh working solutions of the internal standard daily or as needed.

Q3: The peak shape of my Lamotrigine-¹³C₃,d₃ is poor (e.g., tailing, fronting, or splitting). How can I improve it?

A3: Poor peak shape can affect the integration and, consequently, the accuracy of your results.

  • Chromatographic Issues: Problems with the analytical column or mobile phase are common causes of poor peak shape.

    • Troubleshooting:

      • Ensure the column is properly conditioned and has not exceeded its lifetime.

      • Check for column contamination or blockage. A guard column can help protect the analytical column.

      • Optimize the mobile phase composition (e.g., organic solvent ratio, pH, additives). For lamotrigine analysis, a common mobile phase is acetonitrile and an ammonium formate solution.[1]

  • Injector Problems: Issues with the autosampler or injector can lead to distorted peaks.

    • Troubleshooting:

      • Clean the injector needle and port.

      • Check for leaks in the injection system.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Troubleshooting:

      • Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.

Quantitative Data Summary

The following tables summarize key quantitative data from validated methods using Lamotrigine-¹³C₃,d₃ as an internal standard.

Table 1: Recovery Data

AnalyteConcentration Levels (ng/mL)Mean Extraction Recovery (%)Reference
Lamotrigine12.5273.2 ± 4.5[1]
391.2878.0 ± 9.5[1]
978.2080.2 ± 1.0[1]
Lamotrigine-¹³C₃,d₃500.0065.1 ± 7.7[1]

Table 2: Method Precision and Accuracy

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Lamotrigine< 3.0< 3.0± 6.0[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on established methods.[1][2]

  • Sample Pre-treatment: To 100 µL of plasma sample, add 50 µL of the Lamotrigine-¹³C₃,d₃ internal standard working solution (e.g., 500 ng/mL). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Lamotrigine-13C3,d3 plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction vortex1->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: A typical experimental workflow for the quantification of lamotrigine using Lamotrigine-¹³C₃,d₃.

troubleshooting_logic start Inaccurate Results? check_is Check Internal Standard Peak Area start->check_is is_ok IS Area Consistent? check_is->is_ok check_cal Investigate Calibration Curve and Analyte Issues is_ok->check_cal Yes is_inconsistent IS Area Inconsistent is_ok->is_inconsistent No check_recovery Evaluate Recovery is_inconsistent->check_recovery recovery_ok Recovery Consistent? check_recovery->recovery_ok troubleshoot_extraction Troubleshoot Sample Extraction/Preparation recovery_ok->troubleshoot_extraction No check_stability Assess IS Stability recovery_ok->check_stability Yes check_pipetting Verify Pipetting and Dilutions troubleshoot_extraction->check_pipetting

Caption: A decision tree for troubleshooting inaccurate results when using an internal standard.

References

Lamotrigine-13C3,d3 peak shape and resolution issues in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common peak shape and resolution issues encountered during the HPLC analysis of Lamotrigine-13C3,d3. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve these challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing with this compound?

A1: Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3] At a mobile phase pH below the pKa of these silanol groups (typically around 3.5-4.5), they are protonated and less likely to interact. However, as the pH increases, these groups become ionized and can interact with the protonated form of Lamotrigine, leading to tailing.[1]

Q2: Can the isotopic labeling of this compound affect its peak shape?

A2: While significant chromatographic differences between an analyte and its isotopically labeled counterpart are uncommon, subtle secondary isotope effects can sometimes be observed.[4] These effects are generally minor and are unlikely to be the primary cause of major peak shape or resolution problems. The physicochemical properties of Lamotrigine itself are the dominant factors.

Q3: What is the ideal mobile phase pH for analyzing this compound?

A3: The optimal mobile phase pH depends on the stationary phase and the desired retention characteristics. Lamotrigine is a weak base with a pKa of approximately 5.7.[5][6][7][8] To ensure consistent ionization and minimize silanol interactions, a mobile phase pH of around 3.5 is often recommended for reversed-phase chromatography on silica-based columns.[9] At this pH, Lamotrigine will be in a protonated state, and the silanol groups on the column will be largely unionized.[1] Some methods have also successfully used a higher pH, around 7.4, with appropriate buffering.[10]

Q4: My peak for this compound is broad. What are the possible causes?

A4: Peak broadening can stem from several factors, including:

  • Column Overload: Injecting too much sample can saturate the column.[11][12]

  • Column Degradation: A void at the column inlet or contamination can distort the peak.[11]

  • Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.[13]

  • Inappropriate Mobile Phase: A mobile phase that is too strong will result in early elution and a broad peak, while a mobile phase that is too weak can also cause broadening.[12]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention and peak shape.[12]

Q5: I am not getting adequate resolution between this compound and other components in my sample. How can I improve this?

A5: Improving resolution involves optimizing several parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can alter selectivity.[14][15]

  • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the run time.[16]

  • Column Chemistry: Switching to a different stationary phase (e.g., a C8 instead of a C18, or an end-capped column) can provide different selectivity.[15]

  • Temperature: Changing the column temperature can affect the selectivity of the separation.[15][16]

  • Gradient Elution: Employing a gradient elution can help to separate compounds with different polarities.[17]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is it acidic (e.g., pH 3.5)? start->check_ph adjust_ph Adjust pH to ~3.5 with an appropriate acid (e.g., phosphoric or formic acid). check_ph->adjust_ph No check_column 2. Evaluate Column Type Is it an end-capped column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a high-purity, end-capped C18 or C8 column. check_column->use_endcapped No add_modifier 3. Consider Mobile Phase Modifier Add a competing base (e.g., triethylamine) in small concentrations. check_column->add_modifier Yes use_endcapped->add_modifier check_concentration 4. Check Analyte Concentration Is the concentration too high? add_modifier->check_concentration dilute_sample Dilute the sample and reinject. check_concentration->dilute_sample Yes end End: Peak Shape Improved check_concentration->end No dilute_sample->end

Caption: A flowchart for troubleshooting peak tailing.

Guide 2: Improving Poor Resolution

This guide outlines a systematic process for enhancing the separation between this compound and co-eluting peaks.

Troubleshooting Workflow for Poor Resolution

G start Start: Poor Resolution adjust_mobile_phase 1. Adjust Mobile Phase Strength Decrease the percentage of organic solvent. start->adjust_mobile_phase check_improvement Resolution Improved? adjust_mobile_phase->check_improvement adjust_flow_rate 2. Decrease Flow Rate (e.g., from 1.0 mL/min to 0.8 mL/min) check_improvement->adjust_flow_rate No end End: Resolution Achieved check_improvement->end Yes check_improvement2 Resolution Improved? adjust_flow_rate->check_improvement2 change_column 3. Change Column Selectivity Try a different stationary phase (e.g., Phenyl-Hexyl). check_improvement2->change_column No check_improvement2->end Yes check_improvement3 Resolution Improved? change_column->check_improvement3 optimize_temp 4. Optimize Temperature Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C). check_improvement3->optimize_temp No check_improvement3->end Yes optimize_temp->end

Caption: A flowchart for improving poor HPLC resolution.

Data Presentation

The following tables summarize typical starting parameters for Lamotrigine HPLC analysis based on published methods. These should be used as a starting point for method development and troubleshooting.

Table 1: Example HPLC Method Parameters for Lamotrigine

ParameterCondition 1Condition 2Condition 3
Column C18, 250 x 4.6 mm, 5 µm[10]C18, 250 x 4.6 mm[9]C8, 150 x 4.6 mm, 2.6 µm[18]
Mobile Phase 60:40 KH2PO4 buffer (pH 7.4) : Methanol[10]35:65 Acetonitrile : KH2PO4 buffer (pH 3.5)[9]25:75 Acetonitrile : Acidified water (pH 2.4)[18]
Flow Rate 1.3 mL/min[10]1.5 mL/min[9]Not Specified
Detection 305 nm[10]210 nm[9]Not Specified
Temperature Room Temperature[10]40 °C[9]Not Specified

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Peak Tailing Reduction

This protocol describes the preparation of an acidic mobile phase designed to minimize peak tailing of this compound.

Objective: To prepare a mobile phase with a pH of 3.5.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid (85%)

  • 0.45 µm filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of KH2PO4 to make a 25 mM solution in 1 L of HPLC-grade water.

    • Dissolve the KH2PO4 in the water.

    • Adjust the pH of the solution to 3.5 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the Buffer:

    • Filter the prepared buffer through a 0.45 µm filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • In a clean, appropriate container, mix the filtered aqueous buffer and acetonitrile in the desired ratio (e.g., 65:35 v/v).[9]

    • Degas the mobile phase using sonication or vacuum degassing before use.

Protocol 2: Column Flushing and Regeneration

This protocol outlines a general procedure for cleaning an HPLC column that may be contaminated, leading to poor peak shape.

Objective: To remove strongly retained contaminants from a C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade hexane

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture).

  • Flush with 10-20 column volumes of 100% acetonitrile.

  • Flush with 10-20 column volumes of isopropanol.

  • If you suspect non-polar contaminants, you can flush with 10-20 column volumes of hexane (ensure your HPLC system and column are compatible).

  • Reverse the flushing sequence, ending with your initial mobile phase composition (without buffer salts).

  • Equilibrate the column with your analytical mobile phase until a stable baseline is achieved.

References

Minimizing carryover of Lamotrigine-13C3,d3 in LC-MS systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing Lamotrigine-13C3,d3 carryover in LC-MS systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is carryover and how do I identify it in my this compound analysis?

A: Carryover is the appearance of an analyte signal in a blank injection that follows a sample containing a high concentration of that analyte.[1] It occurs when residual analyte from a previous injection remains in the LC-MS system.[1]

To confirm carryover, you should perform a specific injection sequence:

  • Inject a "Pre-Blank" (a clean solvent blank) to establish your baseline. This should have no significant peak for this compound.

  • Inject your highest concentration standard or sample.

  • Inject one or more "Post-Blanks" immediately after the high concentration sample.

If you observe a peak for this compound in the first Post-Blank that decreases in subsequent blanks, you are likely experiencing true carryover.[2] If the peak intensity remains constant across all blanks, you may have a contamination issue with your solvent or system, rather than carryover from a specific injection.[2]

Q2: What are the most common sources of carryover in an LC-MS system?

A: Carryover can originate from multiple points within the LC-MS system where the sample comes into contact with surfaces.[1] The most common sources are:

  • Autosampler: This is often the primary source. Key parts include the needle exterior, needle seat, injection valve rotor seal, and sample loop. Worn or dirty rotor seals are a frequent cause.[2]

  • LC Column: The column, including its frits and the stationary phase, can retain the analyte.[1] This is especially true for compounds that have strong interactions with the column chemistry.

  • MS Ion Source: Contamination can build up on components like the ion transfer capillary or cone.[1]

Q3: My troubleshooting indicates the autosampler is the source of carryover. What steps can I take?

A: If the autosampler is the culprit, focus on the needle wash protocol. Lamotrigine is a basic compound and can adsorb to surfaces through ionic and hydrophobic interactions.[3]

  • Optimize the Wash Solvent: A simple wash solvent may not be sufficient. Use a stronger, more effective wash solution. A good starting point for reversed-phase applications is a mixture of water and the strong organic solvent used in your gradient (e.g., acetonitrile or methanol).[4] For stubborn basic compounds, consider a multi-solvent wash or adding a small amount of acid (e.g., 0.1% formic acid) or a different organic solvent like isopropanol (IPA) to your wash.[3][5]

  • Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and loop. Increase the duration of the needle wash or the number of wash cycles in your autosampler method.[5][6] Some systems allow for pre- and post-injection washes, which can significantly reduce carryover.[4]

  • Inspect and Replace Consumables: Check the injection valve's rotor seal for scratches or wear and replace it if necessary.[2] Ensure sample vials and caps are high quality and consider using deactivated (silanized) vials to prevent adsorption.[5]

Q4: I am observing persistent carryover despite a rigorous needle wash. What else could be the cause?

A: If a robust needle wash doesn't solve the problem, the carryover may be originating from the column or the MS source.

  • Column Carryover: To isolate the column, replace it with a union and inject a blank after a high standard. If the carryover disappears, the column is the source.[6] To clean the column, flush it with a strong solvent composition, such as 100% acetonitrile or isopropanol, for an extended period.[6]

  • MS Source Contamination: To check the MS source, you can bypass the LC system entirely and infuse the mobile phase directly into the mass spectrometer.[1] If a signal for this compound is still present, the ion source requires cleaning. This typically involves sonicating components like the cone and capillary in a mixture of water/methanol or isopropanol.[1]

Experimental Protocols & Data

Protocol 1: Systematic Carryover Troubleshooting

This protocol provides a step-by-step workflow to systematically identify the source of carryover.

Objective: To isolate the component (Autosampler, Column, or MS Source) responsible for carryover.

Methodology:

  • Establish Baseline: Begin by running a solvent blank to ensure the system is clean.

  • High Standard Injection: Inject a high concentration standard of this compound.

  • Post-Standard Blank: Immediately inject a solvent blank to confirm and quantify the carryover.

  • Isolate the Autosampler:

    • Remove the analytical column and replace it with a zero-dead-volume union.

    • Repeat steps 2 and 3.

    • Analysis: If carryover is still present, the source is likely the autosampler. If carryover is significantly reduced or eliminated, the source is likely the column or components downstream.

  • Isolate the MS Source:

    • Disconnect the LC flow from the MS source.

    • Using a syringe pump, infuse mobile phase directly into the MS.

    • Analysis: If a signal for the analyte is detected, the MS source is contaminated and requires cleaning.[1]

Diagram: Carryover Troubleshooting Workflow

The following diagram illustrates the logical steps for diagnosing the source of LC-MS carryover.

G cluster_0 Start Observe Carryover in Blank After High Concentration Sample Test_AS Test Autosampler (Replace Column with Union) Start->Test_AS AS_Source Autosampler is a Primary Source Test_AS->AS_Source Yes Test_Column Carryover Gone? (Column is a Source) Test_AS->Test_Column No Optimize_Wash Optimize Needle Wash: - Stronger Solvent - Increase Volume/Time AS_Source->Optimize_Wash End Carryover Minimized Optimize_Wash->End Flush_Column Flush/Replace Column Test_Column->Flush_Column Yes Test_MS Test MS Source (Direct Infusion) Test_Column->Test_MS No Flush_Column->End MS_Source MS Source is Contaminated Test_MS->MS_Source Yes Test_MS->End No Clean_Source Clean Ion Source MS_Source->Clean_Source Clean_Source->End

Caption: A flowchart for systematic troubleshooting of LC-MS carryover.

Protocol 2: Enhanced Needle Wash for Basic Compounds

Objective: To develop a robust needle wash method to minimize carryover of this compound.

Methodology:

  • Prepare Wash Solvents: Prepare a series of wash solvents to test their efficacy. Refer to Table 1 for examples.

  • Establish Carryover Level: Using your standard wash protocol, inject a high concentration standard followed by a blank to determine the initial carryover percentage.

  • Test New Wash Solvents: For each new wash solvent composition:

    • Flush the autosampler's wash system extensively with the new solvent.

    • Repeat the injection sequence (high standard followed by blank).

    • Calculate the new carryover percentage.

  • Optimize Wash Program: Once an effective solvent is identified, optimize the wash parameters:

    • Increase the volume of the wash solvent used per cycle.

    • Increase the number of wash cycles (e.g., from 1 to 3).

    • Incorporate both a pre-injection and post-injection wash if your system allows.[4]

  • Compare Results: Tabulate the results to identify the most effective wash protocol.

Quantitative Data: Wash Solvent Efficacy

Table 1: Comparison of Wash Solvent Compositions on Carryover Reduction for Basic Compounds

Wash Solvent CompositionAnalyte ExampleObserved Carryover ReductionReference
90:10 Acetonitrile/WaterGranisetronBaseline performanceWaters Application Note 72000637en[4]
100% AcetonitrileGranisetronImproved carryover by ~3-fold compared to 90:10 ACN/WaterWaters Application Note 72000637en[4]
Acetonitrile/Methanol/Isopropanol/Water/Formic Acid (30:30:30:10:1)RizatriptanFound to be highly effective in minimizing carryover for this basic compound.OMICS International[3]
Dimethyl Sulfoxide (DMSO) followed by ACN/WaterProprietaryAdding DMSO as an initial wash reduced carryover significantly compared to ACN/Water alone.GERSTEL Application Note AN/2008/10[7]

Disclaimer: The effectiveness of wash solvents is compound-specific. The data above should be used as a starting point for method development for this compound.

Diagram: Potential Carryover Sources

This diagram illustrates the primary locations within an LC-MS system where an analyte like this compound can be retained, leading to carryover.

G cluster_0 Autosampler cluster_1 LC System cluster_2 MS System Vial Sample Vial Needle Needle Surface (Interior/Exterior) Vial->Needle Adsorption Valve Injection Valve (Rotor Seal) Needle->Valve Transfer Loop Sample Loop Valve->Loop Loading Column Column (Frits & Packing) Loop->Column Injection Source Ion Source (Capillary, Cone) Column->Source Elution

Caption: Potential sites of analyte retention leading to carryover.

References

Ensuring linearity and reproducibility with Lamotrigine-13C3,d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lamotrigine-13C3,d3. This resource is designed for researchers, scientists, and drug development professionals to ensure linearity and reproducibility in their experiments utilizing this compound as an internal standard.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analytical quantification of Lamotrigine using this compound.

Issue 1: Poor Linearity in the Calibration Curve (r² < 0.99)

  • Question: My calibration curve for Lamotrigine is not linear. What are the potential causes and how can I fix this?

  • Answer: Poor linearity can stem from several factors. Follow this troubleshooting guide:

    • Check Standard Preparation: Inaccurate serial dilutions are a common source of error. Re-prepare your calibration standards, ensuring accurate pipetting and thorough mixing at each step.

    • Internal Standard Concentration: Ensure the concentration of this compound is consistent across all calibration standards and samples. An inconsistent amount of the internal standard will lead to a non-linear response.[1]

    • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. If your curve is flattening at the higher end, consider extending the calibration range with lower concentration points or diluting your higher concentration standards.

    • Matrix Effects: While a stable isotope-labeled internal standard like this compound should compensate for matrix effects, severe ion suppression or enhancement can still impact linearity.[1] Try diluting your sample to minimize the concentration of matrix components.

    • Isotopic Contribution: At very high concentrations of Lamotrigine, the natural isotopic abundance of ¹³C may contribute to the signal of this compound, affecting the ratio. Ensure your this compound has high isotopic purity.[2]

Issue 2: High Variability (Poor Reproducibility) in Quality Control (QC) Samples

  • Question: I am observing high coefficient of variation (%CV) in my QC samples. What steps should I take to improve reproducibility?

  • Answer: High %CV in QC samples indicates a lack of precision in your assay. Consider the following:

    • Inconsistent Sample Preparation: The sample extraction process is a critical step. Ensure that each sample is treated identically. If using solid-phase extraction (SPE), check for cartridge variability and ensure consistent conditioning, loading, washing, and elution steps.[1][3] For protein precipitation, ensure consistent solvent-to-plasma ratios and vortexing times.[4]

    • Internal Standard Addition: Add the this compound internal standard to your samples as early as possible in the sample preparation workflow to account for variability in extraction recovery.

    • Instrument Stability: Fluctuations in the LC-MS/MS system can lead to inconsistent results. Check for stable spray in the ion source, consistent retention times, and stable baseline. Run system suitability tests before your analytical batch.

    • Sample Stability: Lamotrigine may be unstable under certain conditions. Ensure your samples are stored correctly (e.g., at -20°C or -80°C) and that the stability of Lamotrigine in the processed sample (e.g., in the autosampler) has been evaluated.[1][5]

Issue 3: No or Low Signal for Lamotrigine or this compound

  • Question: I am not seeing a peak, or the signal is very low for either my analyte or internal standard. What should I check?

  • Answer: A complete loss or significant reduction in signal can be due to either sample preparation or instrument issues.

    • Extraction Efficiency: Review your sample preparation method. If using SPE, ensure the cartridge type is appropriate and that the pH of your loading and wash solutions is optimal for Lamotrigine retention. For liquid-liquid extraction, check the pH and the choice of organic solvent.

    • Mass Spectrometer Tuning: Confirm that the mass spectrometer is tuned correctly for the specific precursor and product ions of Lamotrigine (m/z 256.1 → 211.3) and this compound (m/z 262.1 → 217.2).[1]

    • LC Conditions: Verify the mobile phase composition and gradient are correct. Ensure the column is not clogged and is performing as expected.

    • Source Conditions: Check the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to ensure they are optimized for Lamotrigine ionization.

Frequently Asked Questions (FAQs)

  • Question: What is the primary role of this compound in my experiment?

  • Answer: this compound serves as an internal standard (IS).[1][6] Because it is chemically identical to Lamotrigine but has a different mass, it can be added to your samples at a known concentration before sample processing. It will behave similarly to Lamotrigine during extraction, chromatography, and ionization, thus compensating for variations in these steps and improving the accuracy and precision of quantification.[1]

  • Question: What are the recommended storage conditions for this compound stock solutions?

  • Answer: Stock solutions of this compound should typically be prepared in methanol and stored in a refrigerator between 1 and 10°C, protected from light.[1] For long-term storage, some suppliers recommend -20°C or even -80°C.[7] Always refer to the supplier's certificate of analysis for specific storage recommendations.

  • Question: Can I use a different isotopically labeled Lamotrigine, such as Lamotrigine-d3, as an internal standard?

  • Answer: Yes, other stable isotope-labeled versions of Lamotrigine, like Lamotrigine-d3, can be used.[7] However, this compound is often preferred as the combination of ¹³C and deuterium labeling provides a greater mass difference from the unlabeled drug, which can help to avoid potential isotopic crosstalk.[2]

  • Question: What are typical linearity ranges and precision values I should expect?

  • Answer: Linearity ranges can vary depending on the sensitivity of the instrument and the specific method. Published methods show linearity for Lamotrigine in human plasma from approximately 5 ng/mL to over 1200 ng/mL.[1] For a validated method, you should aim for a correlation coefficient (r²) of ≥0.99.[5] Intra- and inter-day precision, measured as the coefficient of variation (%CV), should ideally be within ±15% (and within ±20% at the lower limit of quantification).[3]

Experimental Protocols

Protocol 1: Quantification of Lamotrigine in Human Plasma using LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the quantification of Lamotrigine in human plasma.[1]

1. Preparation of Solutions:

  • Lamotrigine Stock Solution (1000 µg/mL): Prepare in methanol.

  • This compound Stock Solution (1000 µg/mL): Prepare in methanol.

  • Working Calibration Standards: Serially dilute the Lamotrigine stock solution in a methanol:water (50:50, v/v) mixture to prepare working solutions. These are then spiked into blank plasma to create calibration standards (e.g., 5 to 1200 ng/mL).

  • Working Internal Standard Solution (500 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).

2. Sample Preparation (SPE):

  • Pipette 300 µL of plasma sample (calibrator, QC, or unknown) into a polypropylene tube.

  • Add 50 µL of the working internal standard solution (500 ng/mL this compound).

  • Vortex for approximately 30 seconds.

  • Add 400 µL of water and vortex for another 30 seconds.

  • Condition an SPE cartridge (e.g., a reversed-phase polymeric support) with 500 µL of methanol, followed by 500 µL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of water.

  • Elute Lamotrigine and this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 400 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Chromolith® SpeedROD, RP-18e, 50-4.6 mm).[1]

  • Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).[1]

  • Flow Rate: 0.500 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Autosampler Temperature: 10°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Lamotrigine: m/z 256.1 → 211.3

    • This compound: m/z 262.1 → 217.2

Data Presentation

Table 1: Example Linearity Data for Lamotrigine Quantification

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
5.025.15102.6
10.049.8998.5
50.2051.10101.8
251.00248.5099.0
613.24605.8098.8
981.18995.60101.5
1226.471215.3099.1

Correlation Coefficient (r²): >0.99

Table 2: Example Reproducibility Data (Precision and Accuracy) for Lamotrigine QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%)
LLOQ5.032.8104.22.5103.1
Low12.522.1101.51.9102.3
Medium391.281.598.91.899.5
High978.201.299.21.6100.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 dilute Dilute with Water vortex1->dilute vortex2 Vortex dilute->vortex2 load Load Sample vortex2->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject troubleshooting_linearity start Poor Linearity (r² < 0.99) check_standards Verify Standard Preparation Accuracy start->check_standards check_is Ensure Consistent IS Concentration start->check_is check_saturation Check for Detector Saturation start->check_saturation check_matrix Investigate Matrix Effects start->check_matrix solution_standards Re-prepare Standards check_standards->solution_standards solution_is Review IS Addition Procedure check_is->solution_is solution_saturation Adjust Concentration Range check_saturation->solution_saturation solution_matrix Dilute Sample check_matrix->solution_matrix

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Lamotrigine using Lamotrigine-13C3,d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the analytical method validation for the quantification of lamotrigine in human plasma using the stable isotope-labeled internal standard, Lamotrigine-13C3,d3, against other analytical methods employing alternative internal standards. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lamotrigine.

Data Presentation: Performance Comparison

The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. This compound, being a stable isotope-labeled analog of the analyte, is considered the gold standard as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for variability in sample preparation and instrument response. The following tables summarize the performance characteristics of an LC-MS/MS method using this compound and compare it with methods that utilize alternative internal standards.

Table 1: Method Performance using this compound as Internal Standard [1]

Validation ParameterPerformance MetricResult
Linearity Calibration Curve Range5.02–1226.47 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ) Concentration5.02 ng/mL
Precision (RSD%) Intra-day≤ 3.0%
Inter-day≤ 3.0%
Accuracy (% Nominal) Intra-dayWithin ±6.0%
Inter-dayWithin ±6.0%
Recovery (%) Lamotrigine73.2% - 80.2%
This compound65.1%

Table 2: Comparison with Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (% Bias)Reference
Papaverine 200 - 5000200~5% (Intra- and Inter-day)Not explicitly stated[2]
Fluconazole 0.1 - 15000.1Meets FDA guidelinesMeets FDA guidelines[3]
Carbamazepine 500 - 50000500< 11.4% (Intra- and Inter-day)< 6.17% (Intra- and Inter-day)[4]

Experimental Protocols

Methodology for Lamotrigine Quantification using this compound[1]

A reliable, selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of lamotrigine in human plasma.

1. Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) was employed to extract lamotrigine and the internal standard from human plasma.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: Chromatographic separation was performed on a Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).

  • Mobile Phase: A gradient of acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v) was used.

  • Flow Rate: The mobile phase was delivered at a flow rate of 0.500 mL/min.

  • Mass Spectrometry: An API-3000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

  • MRM Transitions:

    • Lamotrigine: m/z 256.1 → 211.3

    • This compound: m/z 262.1 → 217.2

3. Method Validation: The method was validated for selectivity, linearity, sensitivity, precision, accuracy, recovery, and stability in accordance with regulatory guidelines.

Mandatory Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing & Validation stock_solution Stock Solution Preparation (Lamotrigine & IS) calibration_standards Preparation of Calibration Standards stock_solution->calibration_standards qc_samples Preparation of Quality Control (QC) Samples stock_solution->qc_samples calibration_curve Calibration Curve Generation calibration_standards->calibration_curve validation Method Validation (Accuracy, Precision, etc.) qc_samples->validation plasma_sample Human Plasma Sample add_is Addition of Internal Standard (this compound) plasma_sample->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation ms_detection->peak_integration concentration_determination Concentration Determination peak_integration->concentration_determination calibration_curve->concentration_determination concentration_determination->validation

Caption: Experimental workflow for the bioanalytical method validation of lamotrigine.

lamotrigine_pathway vgsc_active Active State vgsc_inactive Inactive State vgsc_active->vgsc_inactive Depolarization vgsc_inactive->vgsc_active Repolarization glutamate_release Glutamate Release glutamate_vesicle Glutamate Vesicles glutamate_vesicle->glutamate_release Exocytosis synaptic_cleft Synaptic Cleft glutamate_release->synaptic_cleft lamotrigine Lamotrigine lamotrigine->vgsc_inactive Binds to and stabilizes inactive state postsynaptic_neuron Postsynaptic Neuron synaptic_cleft->postsynaptic_neuron Binds to receptors

References

A Head-to-Head Battle of Internal Standards: Lamotrigine-13C3,d3 vs. Deuterated Lamotrigine in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative assays. For the widely used antiepileptic drug lamotrigine, stable isotope-labeled internal standards are the gold standard. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards for lamotrigine: the carbon-13 and deuterium-labeled Lamotrigine-13C3,d3, and the deuterated Lamotrigine (e.g., Lamotrigine-d3). This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific bioanalytical needs.

The Ideal Internal Standard: A Quick Refresher

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This includes having similar extraction recovery, ionization efficiency in the mass spectrometer, and chromatographic behavior. Stable isotope-labeled internal standards are considered the most effective as their physicochemical properties are nearly identical to the unlabeled analyte. However, the nature and position of the isotopic labels can influence their performance.

Performance Showdown: this compound vs. Deuterated Lamotrigine

The following tables summarize the performance characteristics of bioanalytical methods utilizing either this compound or a deuterated lamotrigine internal standard, based on published experimental data.

Table 1: Bioanalytical Method Performance with this compound Internal Standard

ParameterPerformance DataReference
Linearity Range 5.02–1226.47 ng/mL[1]
Lower Limit of Quantification (LLOQ) 5.02 ng/mL[1]
Intra-day Precision (%CV) ≤ 3.0%[1]
Inter-day Precision (%CV) ≤ 3.0%[1]
Intra-day Accuracy (%Bias) Within ±6.0%[1]
Inter-day Accuracy (%Bias) Within ±6.0%[1]
Mean Extraction Recovery (Analyte) 73.2% - 80.2%[1]
Mean Extraction Recovery (IS) 65.1%[1]
Matrix Effect ISTD normalized matrix factor CVs <2.4%[1]

Table 2: Bioanalytical Method Performance with Deuterated Lamotrigine Internal Standard

ParameterPerformance DataReference
Linearity Range 0.2 to 5.0 µg/mL--INVALID-LINK--
Lower Limit of Quantification (LLOQ) 0.2 µg/mL--INVALID-LINK--
Intra-day Precision (%RSD) ~5%--INVALID-LINK--
Inter-day Precision (%RSD) ~5%--INVALID-LINK--
Intra-day Accuracy (%RE) Within ±15%--INVALID-LINK--
Inter-day Accuracy (%RE) Within ±15%--INVALID-LINK--
Mean Extraction Recovery (Analyte) Not explicitly stated
Mean Extraction Recovery (IS) Not explicitly stated
Matrix Effect Evaluated, but quantitative data not provided--INVALID-LINK--

Analysis of Performance Data:

The bioanalytical method utilizing This compound as an internal standard demonstrates exceptional precision and accuracy, with both intra- and inter-day variations well within acceptable limits.[1] The comprehensive data on extraction recovery and matrix effects further substantiates the robustness of this internal standard in compensating for analytical variability.

Direct, detailed comparative data for a method solely using a deuterated lamotrigine internal standard is less readily available in a single, comprehensive study. However, existing literature on multi-analyte methods suggests that deuterated standards can perform adequately. It is important to note the potential for chromatographic shifts and isotopic instability with deuterated standards, which could impact assay performance.

Experimental Methodologies: A Closer Look

To provide a clear understanding of how these internal standards are employed, detailed experimental protocols from published studies are outlined below.

Protocol for Lamotrigine Quantification using this compound

This method was developed for the quantification of lamotrigine in human plasma.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • To 300 µL of plasma, add 50 µL of this compound internal standard solution (500 ng/mL).

  • Vortex and add 400 µL of water.

  • Condition a solid-phase extraction (SPE) cartridge with methanol and water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water and then with 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of mobile phase.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Chromolith® SpeedROD RP-18e (50 × 4.6 mm)

  • Mobile Phase: Acetonitrile : 5 mM Ammonium Formate (90:10, v/v)

  • Flow Rate: 0.500 mL/min

  • Column Temperature: 35°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 10 µL

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Lamotrigine: m/z 256.1 → 211.1

    • This compound: m/z 262.1 → 217.1

Illustrative Workflow for Bioanalytical Method using this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) add_is Add this compound IS (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_water Add Water (400 µL) vortex1->add_water spe Solid-Phase Extraction add_water->spe elute Elute with Mobile Phase spe->elute inject Inject into LC-MS/MS elute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms quant Quantification using Peak Area Ratios ms->quant report Generate Concentration Data quant->report

Caption: Workflow of the bioanalytical method for lamotrigine using this compound.

The Underlying Science: Why Isotopic Labeling Matters

The superiority of stable isotope-labeled internal standards lies in their ability to co-elute with the analyte and exhibit identical behavior during ionization, thereby effectively compensating for matrix effects.

G cluster_ideal Ideal Internal Standard Behavior cluster_deuterated Potential Issues with Deuterated Standards analyte Analyte coelution Co-elution analyte->coelution is Internal Standard is->coelution ionization Identical Ionization coelution->ionization compensation Effective Compensation ionization->compensation matrix Matrix Effects matrix->ionization deut_is Deuterated IS shift Chromatographic Shift deut_is->shift exchange Isotopic Exchange deut_is->exchange error Inaccurate Quantification shift->error exchange->error

Caption: Comparison of ideal internal standard behavior and potential issues with deuterated standards.

Conclusion: Making an Informed Decision

Based on the available experimental data, This compound emerges as a highly robust and reliable internal standard for the bioanalysis of lamotrigine. The comprehensive validation data demonstrates its superior performance in terms of precision, accuracy, and its ability to compensate for matrix effects.

While deuterated lamotrigine internal standards can be a viable option, researchers should be mindful of the potential for chromatographic shifts and isotopic instability, which may necessitate more rigorous method development and validation to ensure data quality. For assays requiring the highest level of accuracy and reliability, particularly in regulated environments, this compound is the recommended choice. Ultimately, the selection of the internal standard should be based on a thorough evaluation of the specific requirements of the bioanalytical method and the desired level of data integrity.

References

Inter-laboratory Insights: A Comparative Guide to Lamotrigine Quantification Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the precise quantification of the antiepileptic drug Lamotrigine, with a focus on the performance of the stable isotope-labeled internal standard, Lamotrigine-13C3,d3. This guide provides researchers, clinicians, and drug development professionals with a comprehensive overview of experimental protocols and comparative performance data.

The accurate measurement of Lamotrigine in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials. While various analytical methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard is widely regarded as the gold standard due to its high sensitivity and specificity. This guide delves into the specifics of using this compound as an internal standard and compares its performance against other analytical approaches.

Performance Comparison of Lamotrigine Quantification Methods

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by LC-MS/MS. This is because it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification by correcting for matrix effects and variability in sample processing. The following tables summarize the performance characteristics of an LC-MS/MS method using this compound and provide a comparison with alternative analytical techniques.

Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound

ParameterPerformance MetricSource
Linearity Range0.2 - 5.0 µg/mL[1]
Lower Limit of Quantification (LLOQ)0.2 µg/mL[1]
Intra-day Precision (%RSD)< 15%[2]
Inter-day Precision (%RSD)< 15%[2]
Accuracy (%RE)±4.69%[2]
RecoverySatisfactory for biological samples[2]

Table 2: Comparison of Different Analytical Methods for Lamotrigine Quantification

Analytical MethodInternal StandardAdvantagesDisadvantages
LC-MS/MS This compound High specificity and sensitivity, effectively corrects for matrix effects.Higher cost of internal standard and instrumentation.
LC-MS/MSPapaverineReadily available and cost-effective.May not perfectly mimic the ionization behavior of Lamotrigine.[1]
HPLC-DADImatinibWidely available instrumentation.Lower sensitivity and specificity compared to LC-MS/MS, susceptible to interferences.[3]
Homogeneous Enzyme Immunoassay (HEIA)N/ARapid and suitable for high-throughput screening.Potential for cross-reactivity and may show bias compared to LC-MS/MS. A mean overestimation of 21.57% by UHPLC-MS/MS compared with HEIA has been reported.[4]

Experimental Protocols

LC-MS/MS Method Using this compound

A detailed experimental protocol for the quantification of Lamotrigine in human plasma using this compound as an internal standard is outlined below. This method typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for extracting Lamotrigine from plasma, offering clean extracts and high recovery.[5]

  • Workflow:

    • Plasma sample preparation.

    • SPE cartridge conditioning.

    • Sample loading.

    • Washing to remove interferences.

    • Elution of Lamotrigine and the internal standard.

    • Evaporation and reconstitution of the eluate.

2. Liquid Chromatography

The separation of Lamotrigine and its internal standard is typically achieved using a C18 reversed-phase column.

  • Typical Parameters:

    • Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Lamotrigine: m/z 256.0 → 211.0[6]

    • This compound: m/z 259.1 → 214.1 (hypothetical, based on structure)

Visualizing the Workflow

To illustrate the experimental process, the following diagrams created using Graphviz depict the key stages of the analytical workflow.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation (C18 Column) dry_recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Lamotrigine quantification.

cluster_precursor Precursor Ions cluster_product Product Ions ltg_pre Lamotrigine (m/z 256.0) ltg_prod Product Ion (m/z 211.0) ltg_pre->ltg_prod CID is_pre This compound (m/z 259.1) is_prod Product Ion (m/z 214.1) is_pre->is_prod CID

Caption: MRM transitions for Lamotrigine and its internal standard.

Conclusion

The quantification of Lamotrigine using LC-MS/MS with a stable isotope-labeled internal standard like this compound offers superior accuracy and precision compared to other analytical methods. While immunoassays and HPLC-DAD provide viable alternatives for certain applications, the specificity of LC-MS/MS remains the benchmark for clinical and research settings where reliable data is paramount. The detailed protocols and comparative data presented in this guide aim to assist laboratories in the selection and implementation of the most appropriate method for their specific needs.

References

Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the principles, performance, and practical application of internal standards in regulated bioanalytical studies, providing researchers, scientists, and drug development professionals with a comprehensive comparison of available strategies and supporting experimental data.

The U.S. Food and Drug Administration (FDA) places significant emphasis on the proper use of internal standards (IS) in bioanalytical methods to ensure the reliability and reproducibility of data submitted for regulatory review. An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis. The choice of an appropriate internal standard is a critical decision in method development, directly impacting the accuracy and precision of the analytical data. This guide provides a comparative overview of different internal standard strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions that align with FDA guidelines.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The FDA and the broader scientific community widely regard stable isotope-labeled (SIL) internal standards as the "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

Key Advantages of SIL-IS:

  • Identical Physicochemical Properties: SIL-IS and the analyte exhibit nearly identical chemical and physical properties, leading to similar behavior during sample extraction, chromatography, and ionization.[1][2]

  • Co-elution: In most cases, the SIL-IS co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same time.

  • Improved Accuracy and Precision: The close tracking of the analyte by the SIL-IS effectively compensates for variability, resulting in higher accuracy and precision of the measured analyte concentration.[1]

When the Gold Standard Isn't Available: Analog Internal Standards

In situations where a SIL-IS is not commercially available or is prohibitively expensive to synthesize, a structural analog of the analyte may be used as an internal standard. An analog IS is a compound with a chemical structure and physicochemical properties similar to the analyte.

Considerations for Analog IS:

  • Structural Similarity: The chosen analog should closely mimic the analyte's structure to ensure similar extraction recovery and chromatographic behavior.

  • Potential for Differential Matrix Effects: Since the analog IS and the analyte are not identical, they may experience different degrees of ion suppression or enhancement from the biological matrix, potentially compromising data accuracy.

  • Chromatographic Resolution: The analog IS must be chromatographically resolved from the analyte and any other potential interferences.

Performance Comparison: SIL-IS vs. Analog IS

Experimental data consistently demonstrates the superior performance of SIL-IS over analog IS in mitigating variability and improving data quality.

AnalyteInternal Standard TypeParameterResultReference
Everolimus SIL-IS (Everolimus-d4) Slope of the calibration curve 0.95 [3]
Analog IS (32-desmethoxyrapamycin) Slope of the calibration curve 0.83 [3]
SIL-IS (Everolimus-d4) Total Coefficient of Variation (%CV) 4.3% - 7.2% [3]
Analog IS (32-desmethoxyrapamycin) Total Coefficient of Variation (%CV) No significant difference [3]
Tacrolimus SIL-IS (Tacrolimus-¹³C,D₂) Imprecision (%CV) <3.09% [4]
Analog IS (Ascomycin) Imprecision (%CV) <3.63% [4]
SIL-IS (Tacrolimus-¹³C,D₂) Accuracy 99.55% - 100.63% [4]
Analog IS (Ascomycin) Accuracy 97.35% - 101.71% [4]

Note: While the %CV for everolimus showed no significant difference in one study, the slope of the calibration curve was closer to unity with the SIL-IS, indicating a more accurate representation of the analyte's response. For tacrolimus, the SIL-IS provided slightly better precision and accuracy.

Experimental Protocols

To ensure the suitability of a chosen internal standard, a series of validation experiments must be performed. The following are detailed protocols for key experiments.

Protocol 1: Evaluation of Matrix Effect

Objective: To assess the potential for the biological matrix to interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.

Procedure (Post-Extraction Addition Method):

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or a suitable solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and IS are added to the extracted matrix.

    • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the biological matrix before extraction.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.

Protocol 2: Assessment of Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

Procedure:

  • Use the data from Set C (Pre-Spiked Matrix) and Set B (Post-Spiked Matrix) from the Matrix Effect experiment.

  • Calculate the Recovery (%):

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

  • Calculate the Recovery of the Internal Standard:

    • IS Recovery (%) = [(Peak Area of IS in Set C) / (Peak Area of IS in Set B)] * 100

  • Acceptance Criteria: While 100% recovery is not required, the recovery should be consistent, precise, and reproducible. The %CV of the recovery across low, medium, and high concentrations should be ≤15%.

Visualizing the Workflow and Decision-Making Process

The selection and validation of an internal standard is a systematic process. The following diagrams, generated using the DOT language, illustrate the key workflows and decision points.

Internal_Standard_Selection_Workflow start Start: Method Development is_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->is_available select_sil Select SIL-IS is_available->select_sil Yes select_analog Select the closest structural analog is_available->select_analog No evaluate_performance Evaluate Performance: - Chromatographic behavior - Specificity - Sensitivity select_sil->evaluate_performance select_analog->evaluate_performance validate Proceed to Method Validation evaluate_performance->validate Internal_Standard_Validation_Process start_validation Start: Method Validation matrix_effect Evaluate Matrix Effect (Protocol 1) start_validation->matrix_effect recovery Assess Extraction Recovery (Protocol 2) matrix_effect->recovery precision_accuracy Determine Precision and Accuracy recovery->precision_accuracy stability Evaluate Stability precision_accuracy->stability decision Does the IS meet all acceptance criteria? stability->decision pass Internal Standard is Suitable decision->pass Yes fail Re-evaluate IS selection or optimize method decision->fail No

References

Establishing Linearity in Lamotrigine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable and linear analytical method is paramount for the accurate quantification of therapeutic drugs like lamotrigine. This guide provides a comparative overview of establishing linearity for a lamotrigine assay utilizing a stable isotope-labeled internal standard, Lamotrigine-13C3,d3, and contrasts it with other common analytical approaches.

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical methods. This is due to its ability to minimize variations in sample preparation and matrix effects, thereby ensuring high precision and accuracy.[1]

Comparative Performance of Analytical Methods

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The following table summarizes the linearity of a lamotrigine assay using this compound via LC-MS/MS compared to other analytical techniques.

Analytical Method Internal Standard Linearity Range Correlation Coefficient (r²) Key Advantages Key Disadvantages
LC-MS/MS This compound 5.02–1226.47 ng/mL>0.99High selectivity and sensitivity, robust against matrix effects.[1]Higher initial instrument cost.
LC-MS/MSFluconazole0.1–1500 ng/mL>0.998High sensitivity.[2][3]Structural dissimilarity to analyte may not fully compensate for matrix effects.
LC-MS/MSPapaverine0.2–5.0 μg/mL>0.99Rapid and simple method.[4]Different extraction and ionization efficiencies compared to lamotrigine.
HPLC-UVNot always specified5–25 μg/mL0.999Cost-effective, widely available.[5]Lower sensitivity and potential for interference compared to LC-MS/MS.[1]
Homogeneous ImmunoassayNone0.85 to 40.00 μg/mLNot specifiedHigh throughput, automated.[6][7]Potential for cross-reactivity with metabolites, less specific than chromatographic methods.

Experimental Protocol: Establishing Linearity for Lamotrigine Assay using LC-MS/MS with this compound

This protocol outlines the key steps for establishing the linearity of a lamotrigine assay in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of lamotrigine and this compound (internal standard, ISTD) in methanol at a concentration of 1000 μg/mL.[1]

  • Prepare a series of working standard solutions of lamotrigine by serial dilution of the stock solution with a 50:50 (v/v) methanol-water mixture to achieve concentrations ranging from 0.25 to 61.32 μg/mL.[1]

  • Prepare a working solution of the ISTD (this compound) in the same diluent.

2. Preparation of Calibration Standards:

  • Spike blank human plasma with the lamotrigine working solutions to create a series of at least eight non-zero calibration standards. A typical concentration range is 5.02 to 1226.47 ng/mL.[1]

  • Add the ISTD working solution to each calibration standard to a final constant concentration.

3. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Cleanert PEP-H) with methanol followed by water.[1]

  • Load the plasma samples (calibration standards, quality control samples, and unknown samples) onto the SPE cartridges.

  • Wash the cartridges with a 20% methanol-water mixture and then with water to remove interfering substances.[1]

  • Elute the analyte and ISTD with methanol.[1]

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1]

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column, such as a Chromolith® SpeedROD; RP-18e (50−4.6 mm).[1]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate) in a 90:10 (v/v) ratio is often effective.[1]

    • Flow Rate: A typical flow rate is 0.500 mL/min.[1]

    • Injection Volume: 10 μL.[1]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both lamotrigine and this compound.

5. Data Analysis and Linearity Assessment:

  • Calculate the peak area ratio of the analyte to the ISTD for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the lamotrigine standards.

  • Perform a linear regression analysis on the data. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.

Experimental Workflow

The following diagram illustrates the workflow for establishing the linearity of the lamotrigine assay.

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing Stock Stock Solutions (Lamotrigine & ISTD) Working Working Standards (Serial Dilutions) Stock->Working Cal_Standards Calibration Standards (Spiked Plasma) Working->Cal_Standards SPE_Load Sample Loading Cal_Standards->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap_Recon Evaporation & Reconstitution SPE_Elute->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calc Area Ratio Calculation (Analyte/ISTD) Peak_Integration->Ratio_Calc Cal_Curve Calibration Curve Construction Ratio_Calc->Cal_Curve Linearity_Assess Linearity Assessment (r² ≥ 0.99) Cal_Curve->Linearity_Assess Result Linearity Established Linearity_Assess->Result

Caption: Workflow for establishing linearity of a lamotrigine assay.

References

Performance of Lamotrigine-13C3,d3 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of the stable isotope-labeled internal standard, Lamotrigine-13C3,d3, in various liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the quantification of the anti-epileptic drug lamotrigine. The selection of an appropriate internal standard and mass spectrometry platform is critical for developing robust, sensitive, and accurate bioanalytical methods in drug development and therapeutic drug monitoring.

Executive Summary

This compound is a widely used internal standard in the bioanalysis of lamotrigine due to its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability in sample preparation and instrument response. This guide consolidates data from multiple studies to offer a comparative overview of its performance across different triple quadrupole mass spectrometers, the workhorses of quantitative bioanalysis. While direct head-to-head comparisons of different mass spectrometer models using this compound are not extensively published, analysis of existing literature allows for a valuable cross-platform performance assessment.

Comparative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound as an internal standard on various mass spectrometry platforms.

Table 1: Mass Spectrometry and Ionization Characteristics

Mass SpectrometerIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
API-3000Positive ESI262.1217.2[1]
TSQ DiscoveryPositive ESINot explicitly stated for IS, Analyte: 256.0Not explicitly stated for IS, Analyte: 211.0[2]
Shimadzu LCMS-8040Positive ESINot explicitly stated for IS, Analyte: 255.9Not explicitly stated for IS, Analyte: 210.8, 43.0[3]
API-4000Positive ESINot explicitly stated for IS, Analyte: Not StatedNot explicitly stated for IS, Analyte: Not Stated[4]

ESI: Electrospray Ionization

Table 2: Method Performance Characteristics

Mass SpectrometerLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Accuracy (%)Reference
API-30005.02–1226.475.02< 3.0< 3.0Within ±6.0[1]
TSQ Discovery25 - 10,00025< 10.0< 10.0Within ±10.0[2]
Shimadzu LCMS-8040200 - 5,000200Good reproducibilityGood reproducibilityGood reproducibility[3][5]
API-40000.1 - 15000.1Not StatedNot StatedNot Stated[4]

LLOQ: Lower Limit of Quantification

Performance with Alternative Internal Standards

While this compound is a preferred choice, other internal standards have been employed. The use of a stable isotope-labeled standard like this compound is advantageous as it co-elutes with the analyte and exhibits similar ionization efficiency and fragmentation patterns, minimizing matrix effects and improving accuracy.

Table 3: Comparison with Other Internal Standards

Internal StandardRationale for UsePotential DrawbacksMass Spectrometer UsedReference
CarbamazepineStructurally distinct, commercially available.Different chromatographic behavior and ionization efficiency compared to lamotrigine.Hybrid linear ion trap triple quadrupole[6]
PapaverineCommercially available and rarely co-administered with lamotrigine.Different chemical properties leading to potential variations in extraction recovery and matrix effects.Shimadzu LCMS-8040[3][5]
3,5-diamino-6-phenyl-1,2,4-triazineStructural analog.May not perfectly mimic the analyte's behavior in the mass spectrometer.TSQ Discovery[2]
FlucanozoleNot structurally related.Significant differences in physicochemical properties.API-4000[4]
[15N5,13C2]-LamotrigineStable isotope-labeled.Similar benefits to this compound.HPLC-MS/MS (model not specified)[7]

Experimental Protocols

A generalized experimental workflow for the quantification of lamotrigine in human plasma using this compound as an internal standard is outlined below. Specific parameters may vary based on the mass spectrometer and laboratory standard operating procedures.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To extract lamotrigine and this compound from plasma and remove interfering substances.

  • Procedure:

    • Plasma samples are spiked with a known concentration of this compound solution.

    • The samples are diluted, typically with an acidic solution, to facilitate binding to the SPE cartridge.

    • The prepared samples are loaded onto a conditioned SPE cartridge (e.g., Oasis HLB).[3]

    • The cartridge is washed with a weak solvent to remove hydrophilic impurities.

    • The analytes are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[1]

2. Liquid Chromatography

  • Objective: To chromatographically separate lamotrigine and its internal standard from other components in the sample extract.

  • Typical Column: C18 reversed-phase column (e.g., Chromolith® SpeedROD; RP-18e, Agilent Poroshell 120 SB-C18).[1][6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: Typically in the range of 0.5 - 0.8 mL/min.[1][6]

3. Mass Spectrometry

  • Objective: To detect and quantify lamotrigine and this compound.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[1][2]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both lamotrigine and this compound.[1]

    • Lamotrigine transition: m/z 256.1 → 211.3[1]

    • This compound transition: m/z 262.1 → 217.2[1]

Visualized Workflows and Relationships

DOT Script for Bioanalytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Spike with This compound plasma_sample->add_is spe Solid Phase Extraction add_is->spe evap_recon Evaporate and Reconstitute spe->evap_recon lc Liquid Chromatography (Separation) evap_recon->lc ms Tandem Mass Spectrometry (Detection) lc->ms peak_integration Peak Area Integration ms->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification final_result final_result quantification->final_result Final Concentration

Caption: Bioanalytical workflow for lamotrigine quantification.

DOT Script for Rationale of Using a Stable Isotope-Labeled Internal Standard

cluster_analyte Analyte (Lamotrigine) cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_outcome Result analyte_prop Physicochemical Properties extraction Extraction analyte_prop->extraction chromatography Chromatography analyte_prop->chromatography ionization Ionization analyte_prop->ionization is_prop Nearly Identical Physicochemical Properties is_prop->extraction is_prop->chromatography is_prop->ionization compensation Compensation for Variability extraction->compensation chromatography->compensation ionization->compensation accuracy Improved Accuracy and Precision compensation->accuracy

References

Safety Operating Guide

Proper Disposal of Lamotrigine-13C3,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of isotopically labeled compounds is critical to ensuring laboratory safety and environmental protection. Lamotrigine-13C3,d3, a stable isotope-labeled version of the anticonvulsant Lamotrigine, requires careful handling and disposal based on its chemical properties. As the isotopic labels (Carbon-13 and Deuterium-3) are stable and non-radioactive, the disposal protocol is dictated by the chemical hazards of the parent compound, Lamotrigine.

Safety Data Sheets (SDS) for Lamotrigine classify it as a hazardous substance, specifically "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[1] Consequently, this compound and any materials contaminated with it must be managed as hazardous chemical waste. Disposal should not be done via standard trash or sewer systems.[2] Adherence to federal, state, and local regulations is mandatory, and disposal must be carried out through a licensed hazardous waste contractor.[1][3]

Key Data and Classifications

The following table summarizes the essential hazard and regulatory information for Lamotrigine, which dictates the disposal procedures for this compound.

ParameterClassification / SpecificationSource(s)
GHS Hazard Classification Acute Toxicity 3 (Oral), H301: Toxic if swallowed[2]
GHS Signal Word Danger[1][2]
DOT Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (Lamotrigine)[1][2]
UN Number UN2811[1]
Hazard Class 6.1 (Toxic Substances)[1]
Packing Group III[1]
NIOSH Status Proposed for inclusion on the list of hazardous drugs (2018)[4]
Disposal Recommendation Dispose of via an approved/licensed waste disposal plant[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.

1.0 Waste Identification and Characterization

1.1. Hazard Assessment: Recognize that this compound is classified as acutely toxic.[1] The primary hazard is chemical, not radiological. 1.2. Waste Stream Identification: This procedure applies to:

  • Unused or expired pure this compound.
  • Solutions containing this compound.
  • Contaminated lab materials (e.g., pipette tips, gloves, vials, bench paper, contaminated glassware).

2.0 Segregation and Collection

2.1. Designate a Hazardous Waste Container: Use a dedicated, properly labeled hazardous waste container that is chemically compatible with the waste. The container must be in good condition with a secure, leak-proof closure. 2.2. Segregate Waste: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. 2.3. Solid Waste Collection:

  • Place all contaminated solid materials (gloves, wipes, empty vials, etc.) directly into the designated hazardous waste container.
  • For spills of solid this compound, do not dry sweep. Use a HEPA-filtered vacuum or gently wet the material to avoid dust generation before carefully sweeping it into a suitable container for disposal.[3] 2.4. Liquid Waste Collection:
  • Collect all solutions containing this compound in a sealable, leak-proof hazardous waste container intended for liquids.
  • Do not discharge any liquid waste containing this compound into drains or sewers.[2]

3.0 Labeling and Storage

3.1. Proper Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste." The label must also include:

  • The full chemical name: "this compound"
  • The specific hazard(s): "Toxic"
  • The accumulation start date (the date the first piece of waste is placed in the container). 3.2. Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment to manage potential leaks.[5] 3.3. Storage Time Limits: Adhere to institutional and regulatory time limits for the accumulation of hazardous waste. Under the EPA's regulations for academic laboratories (Subpart K), waste must typically be removed from the laboratory within twelve months.[6]

4.0 Final Disposal

4.1. Engage Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] 4.2. Documentation: Maintain accurate records of waste generation and disposal as required by your institution and the Resource Conservation and Recovery Act (RCRA).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 start Generate this compound Waste (Solid or Liquid) assess_hazard Assess Hazard (Stable Isotope = Chemical Hazard) start->assess_hazard is_hazardous Is it Hazardous Waste? assess_hazard->is_hazardous Based on SDS (Acute Toxicity) segregate Segregate into a Designated Hazardous Waste Container is_hazardous->segregate Yes non_haz General Waste (Not Applicable for this compound) is_hazardous->non_haz No label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazard) segregate->label_container store_securely Store Securely in Lab (Satellite Accumulation Area) label_container->store_securely contact_ehs Contact EHS for Pickup (via Licensed Contractor) store_securely->contact_ehs disposal Final Disposal at Approved Facility contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lamotrigine-13C3,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount, especially when handling potent, isotopically labeled compounds like Lamotrigine-13C3,d3. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, a derivative of a potent pharmaceutical agent, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to minimize exposure and ensure operator safety.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne particles of the compound.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder outside of a fume hood.Minimizes the risk of inhaling fine particles of the potent compound, particularly during weighing and transfer operations.[1]

Operational Plan: Weighing and Dissolving this compound

Adherence to a strict, step-by-step protocol is crucial when working with potent compounds to ensure both the safety of the handler and the integrity of the experiment.

Objective: To accurately weigh a specified amount of this compound powder and dissolve it in a suitable solvent.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Appropriate PPE (as specified above)

Experimental Protocol:

  • Preparation:

    • Ensure the analytical balance is calibrated and located inside a chemical fume hood or a ventilated balance enclosure.

    • Don all required personal protective equipment.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of this compound powder onto the weighing boat using a clean spatula. Avoid creating airborne dust.

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed powder into a clean beaker or volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer the rinse to the beaker or flask.

    • Add the remaining volume of the solvent to the beaker or flask to achieve the desired concentration.

    • If necessary, use a magnetic stirrer to facilitate dissolution. Ensure the container is appropriately covered to prevent solvent evaporation and potential aerosol generation.

  • Post-Procedure:

    • Cap the container with the dissolved this compound solution and label it clearly with the compound name, concentration, solvent, and date.

    • Clean the spatula, weighing boat (if reusable), and any other contaminated equipment with an appropriate solvent.

    • Dispose of all contaminated disposable materials in the designated chemical waste container.

    • Wipe down the work surface and the analytical balance with a suitable cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it appropriately.

    • Wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations for chemical waste. As Carbon-13 and Deuterium are stable, non-radioactive isotopes, no special precautions related to radioactivity are required. The primary hazard is the chemical toxicity of the Lamotrigine molecule.

Waste TypeDisposal Procedure
Solid Waste (unused compound)Dispose of in a designated, sealed, and clearly labeled hazardous chemical waste container.
Liquid Waste (solutions)Collect in a compatible, sealed, and clearly labeled hazardous chemical waste container. Do not mix with incompatible waste streams.
Contaminated Labware (gloves, wipes)Place in a designated, sealed, and clearly labeled hazardous chemical waste container.
Sharps (needles, scalpels)Dispose of in a designated, puncture-resistant sharps container that is also rated for hazardous chemical waste.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood/Ventilated Enclosure prep1->prep2 prep3 Calibrate Analytical Balance prep2->prep3 handling1 Weigh this compound prep3->handling1 handling2 Dissolve in Solvent handling1->handling2 handling3 Label Solution handling2->handling3 cleanup1 Clean Equipment and Workspace handling3->cleanup1 cleanup2 Segregate and Dispose of Waste cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.